Copper quinolinate
Description
Significance of Quinoline-Based Ligands in Coordination Chemistry
Quinoline (B57606) and its derivatives are a critical class of nitrogen-containing heterocyclic compounds that play a vital role in coordination chemistry. cumbria.ac.uknih.gov Their ability to form stable complexes with a wide array of transition metals has made them subjects of extensive research. cumbria.ac.ukcolab.ws The coordination behavior of the quinoline moiety is fundamental to the diverse applications of these complexes. cumbria.ac.ukcolab.ws
The functionalization of the quinoline ring is a key strategy in synthetic chemistry, allowing for the precise introduction of various functional groups. researchgate.net This modification significantly expands the chemical space and enhances the properties of the resulting metal complexes. researchgate.net The steric and electronic effects contributed by the quinoline ligand influence the solubility and reactivity of the metal complexes. researchgate.net For instance, 8-hydroxyquinoline (B1678124), the ligand in copper quinolinate, acts as a bidentate chelating agent, forming a stable five-membered ring with the metal ion. cymitquimica.com This chelation is a defining characteristic that contributes to the stability and properties of the resulting complex.
Quinoline-based metal complexes are characterized by their unique physicochemical properties, electronic arrangements, and steric configurations, which make them attractive for a multitude of applications in fields such as catalysis and materials science. cumbria.ac.ukcolab.ws
Historical Context and Evolution of Copper-Quinolinate Complexes in Chemical Synthesis and Materials Science
The history of this compound is intrinsically linked to its ligand, 8-hydroxyquinoline. In 1880, Hugo Weidel and Albert Cobenzl first synthesized 8-hydroxyquinoline, initially called oxyquinoline. wikipedia.org The chelating properties of this ligand gained prominence in the 1920s, leading to the development of various metal complexes, including this compound. wikipedia.org
Early processes for preparing this compound involved the oxidation of quinoline with hydrogen peroxide in sulfuric acid in the presence of a copper salt, a method described by Stix and Bulgatsch in 1932. google.comgoogleapis.com However, this process was challenging to control on an industrial scale. googleapis.com Subsequent research focused on improving the synthesis, with patents from the early 1980s describing more controlled processes by adjusting the molar ratios of reactants and reaction conditions. google.comgoogleapis.comgoogle.comepo.org These improved methods allowed for better temperature control and resulted in higher yields and purity of this compound. google.comgoogleapis.comgoogle.comepo.org
The compound's utility was recognized early on, and it was first produced commercially in the United States in 1949. gov.bc.ca Its initial applications were primarily as a fungicide for plant disease control and for mildew-proofing fabrics. gov.bc.ca Over the decades, its use expanded into various materials preservation applications, including the protection of wood, paper, textiles, and adhesives from fungal and bacterial degradation. regulations.govpcimag.com
In materials science, the focus has evolved. While initially valued for its preservative qualities, this compound has garnered interest for its potential in more advanced applications. cymitquimica.com Research has explored its use in organic light-emitting diodes (OLEDs) and as a catalyst in various chemical reactions. cymitquimica.comresearchgate.net
Contemporary Research Trajectories within this compound Chemistry
Current research into this compound continues to build upon its established properties while exploring new frontiers in catalysis and materials science.
Catalysis: this compound has emerged as a simple, efficient, and inexpensive catalyst for various organic coupling reactions. researchgate.net It has been successfully employed in C-N and C-C bond formation reactions, such as the N-arylation of imidazoles and the homocoupling of phenylboronic acid derivatives. researchgate.net The accessibility of multiple oxidation states (Cu⁰, Cu¹, Cu², and Cu³ ) in copper-based catalysts allows for targeted reactions that proceed through single- or multi-electron transfer pathways. mdpi.com Research in this area aims to develop more sustainable and environmentally friendly catalytic processes. mdpi.com
Materials Science: In the realm of materials science, a significant area of interest is the application of this compound and related complexes in organic light-emitting diodes (OLEDs). cymitquimica.comkit.edu While tris(8-hydroxyquinolinato)aluminum (Alq3) is a benchmark material for OLEDs, researchers are exploring other metal quinolinates, including those with copper, to tune the electronic and luminescent properties. researchgate.netossila.com The use of copper complexes is seen as a potentially cheaper and more environmentally compatible alternative to materials based on more expensive metals. kit.edu Studies have investigated the synthesis of novel quinoline-based ligands to create copper complexes with specific photophysical properties for these applications. helsinki.fi
Furthermore, the unique reactivity of this compound on the surface of quantum dots has been a subject of recent investigation. researchgate.netacs.orgfigshare.com Studies have shown that a reaction between the zinc ions on the surface of a ZnS quantum dot and this compound can lead to the formation of a luminescent zinc quinolate on the surface, a reaction not typically favored in a liquid medium. researchgate.netacs.org This surface-mediated reaction opens up new possibilities for creating novel nanomaterials with tailored optical properties. researchgate.net
Below is a table summarizing some key properties of this compound:
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₂CuN₂O₂ | cymitquimica.comchemicalbook.com |
| Molecular Weight | 351.85 g/mol | chemicalbook.comnih.gov |
| Appearance | Yellow-green crystalline solid or powder | chemicalbook.com |
| Melting Point | 240 °C (decomposes) | chemicalbook.com |
| Water Solubility | Insoluble | chemicalbook.comregulations.gov |
| Crystal Geometry | Square-planar around the copper center | cymitquimica.com |
| Cu-O Bond Length | ~1.95 Å | |
| Cu-N Bond Length | ~2.00 Å |
A summary of representative synthesis methods for this compound is presented below:
| Method | Reactants | Conditions | Yield | Source(s) |
| Oxidation of Quinoline | Quinoline, Hydrogen Peroxide, Copper Sulfate (B86663), Sulfuric Acid | 55-75°C | ~45-66% | google.comgoogleapis.comgoogle.com |
| Chelation Reaction | 8-hydroxyquinoline, Copper salts (e.g., copper acetate) | Mixing solutions | Not specified | gov.bc.ca |
| Oxidation in Carboxylic Acid | Quinoline, Peroxide, Lower aliphatic carboxylic acid, Copper salt of a lower aliphatic carboxylic acid | Not specified | Not specified | google.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H12CuN2O4 |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
copper;quinoline-2-carboxylate |
InChI |
InChI=1S/2C10H7NO2.Cu/c2*12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h2*1-6H,(H,12,13);/q;;+2/p-2 |
InChI Key |
JLOULEJYJNBUMX-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)[O-].C1=CC=C2C(=C1)C=CC(=N2)C(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Synthetic Methodologies for Copper Quinolinate Complexes
Direct Synthesis Approaches
Direct synthesis methods provide straightforward routes to obtaining copper quinolinate. These approaches typically involve either the oxidation of a quinoline (B57606) precursor in the presence of a copper salt or the direct chelation of a copper source with 8-hydroxyquinoline (B1678124) or its derivatives.
Oxidation of Quinoline Precursors in the Presence of Copper Salts
A notable method for the preparation of this compound involves the oxidation of quinoline. googleapis.comgoogle.com This process is typically carried out using hydrogen peroxide as the oxidizing agent in a sulfuric acid medium containing copper sulfate (B86663). googleapis.comgoogle.com The reaction temperature is a critical parameter and is generally maintained between 55 and 75°C to ensure a controlled reaction and prevent violent exothermic runaway. googleapis.comgoogle.com
The molar ratios of the reactants significantly influence the yield and purity of the final product. A key innovation in this process has been the use of a molar ratio of sulfuric acid to quinoline greater than 1:1 and a specific concentration of sulfuric acid (10 to 30%). googleapis.comgoogle.com This adjustment in stoichiometry allows for better temperature control and results in improved yields and higher purity of this compound compared to previous methods. googleapis.com For instance, yields have been reported to be as high as 65.3%. googleapis.com
The process can be selectively tailored to produce either 2:1 or 1:1 this compound complexes by adjusting the molar ratio of copper sulfate to sulfuric acid. googleapis.com Specifically, a molar ratio of copper sulfate to sulfuric acid that is less than or equal to 0.5 favors the formation of the 2:1 this compound. googleapis.com The copper source for this reaction can be copper sulfate itself or generated in situ by reacting copper oxide or copper hydroxide (B78521) with the sulfuric acid. googleapis.com
| Parameter | Condition | Impact |
|---|---|---|
| Temperature | 55 to 75°C | Prevents runaway exothermic reaction |
| Molar Ratio H₂SO₄:Quinoline | > 1:1 | Improved control and yield |
| H₂SO₄ Concentration | 10 to 30% | Enhances purity |
| Molar Ratio H₂O₂:Quinoline | > 10.8:1 | Drives the oxidation reaction |
Chelation Reactions of Inorganic Copper Sources with 8-Hydroxyquinoline and Its Derivatives
The formation of this compound through chelation involves the direct reaction of an inorganic copper source with 8-hydroxyquinoline (also known as oxine) or its derivatives. This method is based on the strong chelating ability of 8-hydroxyquinoline with metal ions. cymitquimica.comtandfonline.com The reaction is typically carried out in a suitable solvent, and upon mixing the copper salt and the 8-hydroxyquinoline, the copper(II) ion is chelated by two molecules of 8-hydroxyquinoline to form the stable copper(II) bis(8-quinolinolate) complex. cymitquimica.com
Various inorganic copper sources can be employed, including copper(II) chloride and cupric sulfate pentahydrate. nih.govgoogle.com The synthesis can be performed by dissolving 8-hydroxyquinoline and a base like sodium hydroxide in water, followed by the addition of the copper salt solution to precipitate the copper 8-quinolinolate. google.com This direct chelation is an efficient method for producing this compound, which is a yellow-green crystalline powder. google.com
Ligand Design and Derivative Synthesis for Tailored Copper Coordination
The properties and applications of this compound complexes can be finely tuned by modifying the quinoline ligand. This involves the synthesis of substituted quinolinate ligands and the preparation of mixed-ligand complexes.
Synthesis of Substituted Quinolinate Ligands
The synthesis of substituted quinolinate ligands allows for the modification of the electronic and steric properties of the resulting copper complexes. tandfonline.comresearchgate.net A common strategy is the introduction of various functional groups onto the quinoline ring. For example, Schiff base ligands derived from quinoline-8-carbaldehyde can be prepared through condensation reactions with primary amines, such as 4-aminobenzoic acid methyl ester or benzocaine. nih.gov These modified ligands can then be reacted with copper(II) salts to form complexes with tailored characteristics. nih.gov
Another example is the development of PBT2 (5,7-dichloro-2-[(dimethylamino)methyl]-8-hydroxyquinoline), a terdentate ligand designed for specific therapeutic applications. researchgate.net The synthesis of such derivatives often involves multi-step organic reactions to introduce the desired substituents at specific positions on the 8-hydroxyquinoline framework. tandfonline.comresearchgate.net These substitutions can influence the solubility, stability, and biological activity of the corresponding copper complexes. tandfonline.com
Preparation of Mixed-Ligand this compound Complexes
Mixed-ligand this compound complexes incorporate one or more additional ligands along with the quinolinate derivative. This approach can lead to complexes with unique geometries and chemical properties. jchemlett.com For instance, mixed-ligand complexes have been synthesized using 8-hydroxyquinoline and amino acids like L-alanine and methionine. In these syntheses, a copper(II) salt is reacted with both 8-hydroxyquinoline and the amino acid in a methanolic solution, often with the addition of a base to facilitate deprotonation and chelation.
The resulting complexes can exhibit different coordination geometries, such as tetrahedral or octahedral, depending on the nature of the co-ligand. The synthesis of mixed-ligand complexes is a versatile strategy to modulate the properties of this compound for various applications. nih.gov
| Primary Ligand | Secondary Ligand | Resulting Complex Geometry | Reference |
|---|---|---|---|
| 8-Hydroxyquinoline | L-Alanine | Tetrahedral | |
| 8-Hydroxyquinoline | Methionine | Tetrahedral | |
| Schiff base from acetophenone (B1666503) and 2-aminophenol | 8-Hydroxyquinoline | Square Planar | jchemlett.com |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is an area of growing interest, aiming to reduce the environmental impact of the production processes. This involves the use of more environmentally benign reagents and solvents, as well as developing more energy-efficient reaction conditions.
One approach involves using water as a solvent and a catalytic amount of dilute sulfuric acid, with basic copper carbonate or copper hydroxide as the copper source. patsnap.com This method avoids the use of large quantities of harsh acids and organic solvents. patsnap.com The reaction can be carried out at moderate temperatures (50-80°C), which also contributes to a more sustainable process. patsnap.com
Furthermore, the development of catalytic systems, such as those using copper catalysts for the synthesis of quinoline derivatives, points towards more atom-economical and sustainable routes. ijstr.org While not directly applied to this compound in all cited instances, these green methodologies for synthesizing the quinoline core and related metal complexes are indicative of the direction of future research in the eco-friendly production of this compound. researchgate.netnih.govnih.gov The goal is to create processes that are not only efficient in terms of yield but also minimize waste and the use of hazardous substances. researchgate.net
Solvothermal and One-Pot Reaction Strategies
Solvothermal synthesis represents a versatile method for the preparation of crystalline materials from substances that are insoluble or have low solubility in traditional solvents. This technique involves a chemical reaction in a closed system, such as an autoclave, at temperatures above the boiling point of the solvent. The increased temperature and pressure facilitate the dissolution of reactants and the crystallization of the product. While specific, detailed solvothermal protocols for this compound are not extensively documented in publicly available literature, the principles of this method are applicable. For instance, the solvothermal synthesis of related copper-containing macrocycles, such as copper phthalocyanine, has been successfully carried out using quinoline as a solvent at elevated temperatures. researchgate.net This suggests the potential for similar strategies to be adapted for this compound synthesis, where quinoline could act as both a solvent and a precursor under solvothermal conditions.
Controlled Stoichiometric Synthesis for Defined Copper-Quinolinate Ratios
The ability to control the stoichiometry of this compound complexes, specifically the ratio of copper to quinolinate ligands, is crucial for tailoring the material's properties for specific applications. Research has demonstrated that by carefully managing the reaction conditions and the molar ratios of the reactants, it is possible to selectively synthesize different copper-quinolinate species, such as 2:1 and 1:1 complexes. google.comgoogleapis.com
A key factor in controlling the stoichiometry is the molar ratio of the starting materials, particularly quinoline and the copper source. For example, a patented process describes the preparation of a 2:1 this compound complex by reacting quinoline with hydrogen peroxide in sulfuric acid in the presence of copper sulfate. google.comgoogleapis.com In this process, specific molar ratios of sulfuric acid to quinoline and hydrogen peroxide to quinoline are maintained to favor the formation of the 2:1 complex. google.comgoogleapis.com By adjusting these ratios, it is possible to influence the final product composition. The table below summarizes the synthesis of different stoichiometric this compound complexes as described in the literature.
Table 1: Synthesis of Stoichiometrically Defined this compound Complexes
| Target Complex (Copper:Quinolinate) | Key Reactants | Reaction Conditions | Reported Yield |
|---|---|---|---|
| 2:1 | Copper oxide, Quinoline, Hydrogen peroxide, Sulfuric acid | 60 - 70°C for 5 hours | 65.3% google.com |
| 1:1 | Copper oxide, Quinoline, Hydrogen peroxide, Sulfuric acid | 60 - 70°C for 3 hours | 59.0% google.com |
Advanced Purification and Yield Optimization Techniques
The purity and yield of synthesized this compound are critical factors for its subsequent applications. Advanced purification techniques and strategies for yield optimization are therefore integral to the manufacturing process.
Following the synthesis, the crude this compound product typically precipitates out of the reaction mixture. google.comgoogleapis.com A fundamental purification step involves the separation of this solid product from the liquid reaction media, which is commonly achieved through filtration. google.comgoogleapis.com The isolated solid is then subjected to a series of washing steps to remove unreacted starting materials, by-products, and residual solvent. google.comgoogleapis.com Water is a commonly used solvent for this washing process. google.comgoogleapis.com After thorough washing, the purified this compound is dried to remove any remaining moisture. google.comgoogleapis.com For related 8-hydroxyquinoline metal complexes, more advanced purification methods such as column chromatography have been employed to achieve high purity. researchgate.net
Optimizing the reaction yield is a primary focus in the synthesis of this compound. This is achieved by carefully controlling various reaction parameters. The temperature of the reaction is a critical variable; for the oxidation of quinoline to this compound, maintaining the temperature within a specific range, for example, 55 to 75°C, has been shown to be crucial for maximizing the yield and preventing runaway reactions. google.comgoogleapis.com The concentration of the reagents, particularly the sulfuric acid, also plays a significant role. Using a sulfuric acid concentration between 10% and 30% has been reported to improve both the yield and the purity of the final product. google.comgoogleapis.com Furthermore, the molar ratios of the reactants are meticulously controlled. For instance, a molar ratio of sulfuric acid to quinoline greater than 1:1 and a molar ratio of hydrogen peroxide to quinoline greater than 10.8:1 have been identified as optimal for achieving a high yield of the desired this compound complex. google.comgoogleapis.com The table below presents data on yield optimization based on the concentration of sulfuric acid.
Table 2: Effect of Sulfuric Acid Concentration on this compound Yield
| Concentration of Sulfuric Acid (%) | Molar Ratio of H₂SO₄ per mole of Quinoline | Yield of 2:1 this compound (%) |
|---|---|---|
| 5.8 | 1.1 | 50.2 |
| 10.5 | 2.1 | 64.1 |
| 14.5 | 3.1 | 65.3 |
| 24.3 | 5.8 | 62.5 |
| 38.8 | 11.2 | 55.4 |
Data adapted from patent EP0024197B1. googleapis.com
Coordination Chemistry and Structural Elucidation of Copper Quinolinate Complexes
Copper(II) Coordination Geometries and Stereochemistry
Bidentate Chelating Modes of Quinolinate Ligands
The most prevalent coordination mode for quinolinate ligands, such as quinaldinate (from quinoline-2-carboxylic acid), is bidentate chelation. mdpi.com In this arrangement, the ligand forms a stable chelate ring by coordinating to the copper(II) ion through the nitrogen atom of the pyridine (B92270) ring and an oxygen atom from the carboxylate group. mdpi.commdpi.com This mode is observed in numerous structurally characterized copper-quinaldinate complexes. mdpi.com X-ray crystallography of complexes like bis(quinolin-8-yloxy)copper reveals a square-planar geometry with Cu–O bond lengths of approximately 1.95 Å and Cu–N bond lengths around 2.00 Å. In the complex [Cu(quin)₂(H₂O)], the Cu–O bonds are measured at 1.954(3) and 1.962(3) Å, while the Cu–N bonds are slightly longer at 2.012(3) and 2.014(3) Å. mdpi.com
Table 1: Selected Bond Lengths in Bidentate Copper Quinolinate Complexes
| Complex | Cu–O Bond Lengths (Å) | Cu–N Bond Lengths (Å) | Reference |
|---|---|---|---|
| [Cu(quin)₂(H₂O)] | 1.954(3), 1.962(3) | 2.012(3), 2.014(3) | mdpi.com |
| bis(quinolin-8-yloxy)copper | ~1.95 | ~2.00 |
Bridging Coordination Modes Involving Quinolinate
While less common than the chelating mode, the quinolinate ligand is also capable of acting as a bridging ligand, connecting two or more metal centers. mdpi.com The carboxylate group of the ligand can exhibit various bridging behaviors, including bidentate bridging. scispace.com This mode is not frequently observed for quinaldinate but examples exist where the ligand bridges two metal ions using either two or all three of its donor atoms (pyridine nitrogen and two carboxylate oxygens). mdpi.com The formation of such polymeric, dimeric, or monomeric structures is influenced by the specific coordination properties of the carboxylate groups. scispace.com
Analysis of Distorted Octahedral and Tetrahedral Symmetries Around Copper(II) Centers
The Jahn-Teller effect in d⁹ Cu(II) complexes typically results in a distorted octahedral geometry, most often manifesting as an elongation along one axis (tetragonal distortion). whiterose.ac.ukwikipedia.org This leads to four shorter, tightly bound equatorial ligands and two longer, more distant axial ligands. mdpi.com In the extreme, this elongation can result in a square-planar geometry. mdpi.com The appearance of three bands in the electronic spectra of some Cu(II) complexes is a confirmation of this Jahn-Teller distortion from a perfect octahedral symmetry. orientjchem.org
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for probing the geometry of Cu(II) complexes. For instance, EPR studies of copper(II) complexes with quinine-type ligands have indicated distorted tetrahedral geometries. scielo.brresearchgate.net In other cases, EPR spectra are consistent with square-planar or tetragonally distorted octahedral structures. ajol.info Substituents on the quinoline (B57606) ring can also induce significant distortions; for example, substituents in the 2-position can cause the quinolin-8-olate moieties in a bis-complex to rotate into a "propeller-like" arrangement, deviating from the typical square-planar coordination. researchgate.net The coordination geometry can range from distorted square-planar to an intermediate form between square-planar and tetrahedral. waikato.ac.nz
Table 2: Observed Coordination Geometries in this compound and Related Complexes
| Complex Type/Example | Coordination Number | Geometry | Key Feature/Reference |
|---|---|---|---|
| [Cu(quin)₂(H₂O)] | 5 | Five-coordinate | mdpi.com |
| [Cu(quin)₂Cl]⁻ | 5 | Distorted Trigonal Bipyramid | mdpi.com |
| Copper(II) with quinine-type ligands | 4 | Distorted Tetrahedral | scielo.brresearchgate.net |
| [Cu₂(cip)₂(bpy)₂(pip)]·6H₂O | 5 | Square Pyramidal | mdpi.com |
| [Cu(l-Valinate)(bipyridyl)]X | 4 or 5 | Square Planar or Square Pyramidal | capes.gov.br |
| bis(quinolin-8-yloxy)copper | 4 | Square Planar |
Influence of Auxiliary Ligands on Copper Coordination Environment
The introduction of auxiliary ligands to a copper-quinolinate system can significantly modify the coordination sphere of the metal ion, leading to new structures with different properties.
Effects of Alicyclic Secondary Amines on Copper-Quinolinate Adducts
Table 3: Structural Data for Copper-Quinaldinate Adducts with Alicyclic Amines
| Complex | Coordination Number | Cu–N(amine) Bond Length (Å) | Reference |
|---|---|---|---|
| trans-[Cu(quin)₂(pyro)₂] | 6 | 2.099(3) | mdpi.com |
| trans-[Cu(quin)₂(morph)₂] | 6 | 2.095(2) | mdpi.com |
| [Cu(quin)₂(pipe)] | 5 | 2.023(3) | mdpi.com |
| trans-[Cu(quin)₂(pipe)₂] | 6 | 2.129(2) | mdpi.com |
Coordination Behavior with Bipyridyl and Phenanthroline Ligands
Strong field bidentate ligands like 2,2'-bipyridyl (bpy) and 1,10-phenanthroline (B135089) (phen) are frequently used to form stable ternary complexes with copper(II) and another primary ligand. ajol.info When combined with copper-quinolinate systems, these ligands lead to the formation of mixed-ligand complexes with distinct structural and electronic properties. mdpi.comcapes.gov.br For example, a copper(II) complex involving a quinolone ligand (ciprofloxacin), 2,2'-bipyridyl, and a piperazinyl anion results in a five-coordinate, square pyramidal geometry around the Cu(II) ion. mdpi.com Similarly, ternary complexes containing Cu(II), an amino acid, and either bipyridyl or phenanthroline can adopt square pyramidal or square planar geometries. capes.gov.br The coordination of these diimine ligands often results in octahedral complexes, and their incorporation can lead to enhanced biological activity compared to the parent salts. ajol.info
Table of Mentioned Chemical Compounds
Crystal Engineering and Supramolecular Assembly in this compound Systems
Crystal engineering provides a framework for designing solid-state structures with desired properties by controlling intermolecular interactions. In this compound systems, the assembly of molecules into larger, ordered supramolecular structures is directed by a combination of non-covalent forces. These interactions, though weaker than covalent bonds, are highly directional and play a crucial role in the formation of complex architectures.
Intermolecular Hydrogen Bonding Interactions in Solid-State Structures
Hydrogen bonds are fundamental to the supramolecular chemistry of this compound complexes, particularly when co-ligands, water molecules, or counter-ions are present in the crystal lattice. These interactions provide stability and directionality, guiding the assembly of individual complex units. researchgate.netrsc.org In the solid state, the structure of hydrogen bonds is influenced by crystal packing requirements. researchgate.net
In various reported crystal structures, C–H···O, O–H···O, and N-H···O hydrogen bonds are prevalent. For instance, in certain copper(II) complexes featuring 8-hydroxyquinoline (B1678124) derivatives, lattice water molecules and nitrate (B79036) anions connect the primary complex units through a network of C–H⋯O and O–H⋯O interactions, contributing to the formation of a three-dimensional supramolecular structure. rsc.org Similarly, in cocrystals of 5-hydroxyquinoline, O-H···N intermolecular hydrogen bonds are identified as the strongest non-covalent interaction present. mdpi.com The presence of coordinated water molecules in complexes like [Co(Hqui)2(H2O)2] can lead to both intramolecular and intermolecular O–H···O hydrogen bonds, which define the resulting helical structure. researchgate.net These varied hydrogen bonds work collectively to build robust, higher-dimensional networks from simpler molecular components. researchgate.net
| Interaction Type | System Description | Key Role | Source |
|---|---|---|---|
| O–H···O and C–H···O | Copper(II) complex with 8-hydroxyquinoline derivatives, water, and nitrate ions | Connects complex units, water, and anions into a 3D network | rsc.org |
| O–H···N | 5-hydroxyquinoline crystal | Acts as the strongest intermolecular interaction linking molecules | mdpi.com |
| O-H···O (inter- and intramolecular) | [Co(Hqui)2(H2O)2] complex | Creates a 1D helical chain structure | researchgate.net |
| C-H···O | N-[2-(cyclohexylsulfanyl)ethyl]quinolinic acid imide | Links molecules into a ladder-like structure | nih.gov |
Analysis of π-π Stacking and C-H...π Interactions
The aromatic quinoline rings are electron-rich π systems, making them highly susceptible to participating in π-π stacking and C-H···π interactions. wikipedia.org These forces are critical in organizing this compound complexes in the solid state, often dictating the packing arrangement and leading to extended structures. rsc.org
π-π stacking involves the face-to-face or offset arrangement of aromatic rings. In some chromium(III) 8-hydroxyquinolinate complexes, these interactions link dimeric units into 2D layers, with centroid-to-centroid distances between quinoline rings ranging from 3.646(2) to 3.679(2) Å. mdpi.com In other systems, π-π interactions with centroid-to-centroid distances of approximately 3.639 Å construct one-dimensional chains. tandfonline.com
C-H···π interactions, where a C-H bond points towards the face of a π system, act as weaker but numerous "glue" points, further stabilizing the supramolecular architecture. These interactions can link adjacent molecules or connect larger assembled units. For example, in one structure, C-H···π interactions with a hydrogen-to-plane distance of 2.890 Å help to build a three-dimensional network from one-dimensional π-stacked chains. tandfonline.com The combination of π-π stacking and C-H···π interactions is a recurring motif that directs the assembly of fascinating supramolecular architectures in the crystal lattices of quinoline derivatives. acs.org
| Interaction Type | System Description | Measured Distance (Å) | Source |
|---|---|---|---|
| π-π Stacking | Cr(L2)3 dimers | 3.646(2) - 3.679(2) (centroid-centroid) | mdpi.com |
| π-π Stacking | Palladium(II) complex | 3.639 (centroid-centroid) | tandfonline.com |
| C-H···π | Palladium(II) complex | 2.890 (H to phenyl plane) | tandfonline.com |
| C-H···π | Cr(L1)3 dimer | 3.724(4) (C-H···π) | mdpi.com |
Formation of One-Dimensional, Two-Dimensional, and Three-Dimensional Supramolecular Networks
The interplay between hydrogen bonding, π-π stacking, and C-H···π interactions allows for the construction of supramolecular networks of varying dimensionality. rsc.org The specific geometry of the this compound complex and the presence of auxiliary ligands or molecules determine whether the final structure is a 1D chain, a 2D layer, or a 3D framework.
One-Dimensional (1D) Networks: In some cases, copper(II) complexes with quinolinic derivatives self-assemble into one-dimensional zig-zag chains. acs.orgresearchgate.net In other systems, π-π interactions are the primary force linking molecules into a 1D chain. tandfonline.com Similarly, specific hydrogen bonding patterns, such as those found in N-[2-(cyclohexylsulfanyl)ethyl]quinolinic acid imide, can generate 1D ladder-like structures. nih.gov
Two-Dimensional (2D) Networks: These 1D chains can be further linked into 2D sheets. This can be achieved through additional hydrogen bonding or π-π stacking interactions that connect adjacent chains. rsc.org For example, in a chromium(III) 8-hydroxyquinolinate complex, dimers first form and then connect into a 2D layer via π-π and C-H···π interactions. mdpi.com
Three-Dimensional (3D) Networks: The extension of interactions in all three dimensions results in a 3D supramolecular network. In certain copper(II) complexes containing 8-hydroxyquinoline derivatives, a combination of C–H⋯O and O–H⋯O hydrogen bonds involving lattice water and nitrate ions connects individual complexes into a stable 3D architecture. rsc.org In another example, 1D chains formed by π-π stacking are further assembled into a 3D structure through C-H···π interactions. tandfonline.com
| Dimensionality | System Example | Driving Interactions | Source |
|---|---|---|---|
| 1D Chain | {Cu(L)}n (L=8-carboxymethoxy-2-carboxylicquinoline) | Coordination bonding | acs.orgresearchgate.net |
| 2D Layer | Chromium(III) 8-hydroxyquinolinate complex | π-π stacking, C-H···π interactions | mdpi.com |
| 3D Network | Copper(II) complex with 8-hydroxyquinoline derivatives | C–H···O and O–H···O hydrogen bonds | rsc.org |
Polymorphism and Solid-State Phase Transitions in this compound Cocrystals
Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical area of study in materials science. Polymorphs of a compound can exhibit different physical and chemical properties. A notable example is found in cocrystals of bis(8-quinolinolato) copper(II) (CuQ₂) and the electron acceptor 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). scirp.orgscirp.org
Researchers have identified two polymorphs, Form I and Form II, of the CuQ₂-TCNQ cocrystal. scirp.org A remarkable solid-state phase transition occurs when pressure is applied to the (001) crystal face of Form II, causing a dramatic change in the crystal's shape as it transforms into Form I. scirp.orgscirp.org This transition is described as being akin to dominoes falling, propagating through the crystal structure. The expansion of the crystal during this transition occurs along the (100) face. scirp.org This phenomenon highlights a direct correlation between changes in intermolecular interactions at the molecular level and the macroscopic morphological changes of the crystal. scirp.org The study of such transitions is crucial for understanding the stability and mechanical properties of crystalline materials. scirp.org
| Property | Form II | Form I | Source |
|---|---|---|---|
| Stability | Less stable | More stable | scirp.orgscirp.org |
| Transition Trigger | Application of pressure on the (001) face | Result of phase transition from Form II | scirp.orgscirp.org |
| Morphological Change | Original crystal form | Exhibits a layered structure after transition | scirp.org |
| Transition Mechanism | Solid-state phase transition propagated by intermolecular interaction changes | scirp.orgscirp.org |
Advanced Spectroscopic Characterization of Copper Quinolinate
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the coordination environment of the metal center in copper quinolinate.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group and Metal-Ligand Vibrations
FT-IR spectroscopy of this compound reveals characteristic vibrations of the quinoline (B57606) ligand and new vibrations arising from the formation of the metal-ligand bond. The coordination of the 8-hydroxyquinoline (B1678124) ligand to the copper ion is evidenced by shifts in the vibrational frequencies of the C=N and C-O groups. ijpcbs.com
In the free 8-hydroxyquinoline ligand, the C=N stretching vibration appears at a specific frequency. ijpcbs.com Upon complexation with copper, this band shifts, indicating the involvement of the quinoline nitrogen in coordination to the metal ion. ijpcbs.comscielo.br For instance, in some copper(II) complexes with quinoline-type ligands, the C=N stretching vibration of the quinoline ring, observed around 1583 cm⁻¹ in the free ligand, shifts to approximately 1600 cm⁻¹ in the complex. scielo.br
Furthermore, the disappearance of the broad O-H stretching vibration band of the free 8-hydroxyquinoline ligand upon complexation confirms the deprotonation of the hydroxyl group and the formation of a Cu-O bond. ijpcbs.com New bands appearing in the low-frequency region of the spectrum, typically below 600 cm⁻¹, are assigned to the metal-ligand vibrations. The Cu-N stretching vibration has been observed around 530 cm⁻¹, while the Cu-O stretching vibration appears at slightly higher frequencies. scielo.bracs.org These metal-ligand vibrations are crucial for confirming the coordination of the quinoline ligand to the copper center. pmf.unsa.ba
Table 1: Selected FT-IR Vibrational Frequencies for this compound and Related Complexes
| Functional Group/Vibration | Free Ligand (cm⁻¹) | Copper Complex (cm⁻¹) | Reference |
|---|---|---|---|
| C=N Stretch (Quinoline) | ~1583 | ~1600 | scielo.br |
| M ← N | - | 500, 458 | acs.org |
| M ← O | - | 591 | acs.org |
| Cu-N Stretch | - | ~530 | scielo.br |
Raman Spectroscopy for Molecular Fingerprinting and Conformational Insights
Raman spectroscopy provides complementary information to FT-IR, particularly for identifying the molecular fingerprint and understanding the conformational aspects of this compound. Resonance Raman spectroscopy, where the excitation wavelength is chosen to coincide with an electronic absorption band, can selectively enhance vibrations associated with the chromophoric part of the molecule. This technique has been effectively used to study the copper active sites in various proteins. caltech.edu
Electronic Spectroscopy
Electronic spectroscopy techniques are employed to study the electronic transitions within the this compound molecule, providing information on its electronic structure, charge transfer bands, and luminescent properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Bands
The UV-Vis absorption spectrum of this compound is characterized by intense ligand-centered (LC) π-π* and n-π* transitions and metal-to-ligand charge transfer (MLCT) bands. acs.orgcnr.it The free 8-hydroxyquinoline ligand exhibits absorption maxima in the UV region. cnr.it Upon complexation with copper(II), these bands often show a red shift (bathochromic shift), and new bands appear in the visible region. acs.orgcnr.it
The appearance of new, often broad, absorption bands in the visible to near-infrared region is a hallmark of charge transfer transitions. rsc.org In copper(II) quinolinate complexes, these are typically assigned to ligand-to-metal charge transfer (LMCT) transitions, specifically from the phenolate (B1203915) oxygen and quinoline nitrogen to the d-orbitals of the copper ion. nih.gov In some heteroleptic copper(I) complexes, intense metal-to-ligand charge-transfer (MLCT) bands are observed, spanning a broad portion of the visible and near-infrared spectrum. rsc.org The energy of these charge transfer bands is sensitive to the coordination environment of the copper ion and the nature of the substituents on the quinoline ligand. nih.gov For instance, the introduction of electron-withdrawing groups on the ligand can lead to a red shift in the MLCT absorption bands. nih.gov
Table 2: UV-Vis Absorption Maxima for this compound and Related Complexes
| Complex/Ligand | Solvent | λ_max (nm) | Assignment | Reference |
|---|---|---|---|---|
| 8-Hydroxyquinoline | Methanol-water | ~198, 241, 309 | LC (π–π* and n–π*) | cnr.it |
| Copper(II)-8-HQ | Methanol-water | ~202, 255, 386 | Red-shifted LC | cnr.it |
| Cu(I) Complex 1 | Toluene | 634 | MLCT | rsc.org |
| Cu(I) Complex 4 | Toluene | 796 | MLCT | rsc.org |
| Cu(II) Complex (CuL) | DMSO | 592 | d-d/MLCT | acs.org |
| Cu(II) Complex (CuL) | DMSO | 401 | d-d (t2g -> eg) | acs.org |
Photoluminescence Spectroscopy for Luminescent Properties
This compound complexes are known for their luminescent properties, which can be investigated using photoluminescence (PL) spectroscopy. researchgate.net The emission spectra provide information about the excited state properties of the complex. renishaw.comhoriba.com The free 8-hydroxyquinoline ligand itself is fluorescent, and its emission properties are often modified upon coordination to a metal ion. mdpi.com
The luminescence of this compound complexes can be influenced by several factors, including the rigidity of the structure and the nature of the electronic transitions. ossila.com In many cases, the emission originates from ligand-centered excited states, although metal-to-ligand or ligand-to-metal charge transfer states can also be involved. The quenching or enhancement of luminescence upon complexation can provide further insights into the interaction between the copper ion and the quinoline ligand. researchgate.net For example, some zinc(II)-quinolinate coordination polymers exhibit strong luminescence, while the introduction of certain co-ligands or counter-ions can lead to luminescence quenching. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for studying paramagnetic species, making it particularly well-suited for the characterization of copper(II) complexes, which have a d⁹ electronic configuration with one unpaired electron. libretexts.orgbruker.com EPR spectroscopy provides detailed information about the electronic structure, coordination geometry, and the nature of the bonding between the copper(II) ion and its ligands. scienceopen.comnih.gov
The EPR spectrum of a copper(II) complex is characterized by the g-tensor and the hyperfine coupling constant (A-tensor) arising from the interaction of the unpaired electron with the copper nucleus (I = 3/2). The anisotropy of the g and A tensors can distinguish between different coordination geometries, such as tetrahedral or axially elongated octahedral. libretexts.org For instance, in copper(II) complexes with quinoline-type ligands, the EPR parameters can confirm the binding of the copper ion to the nitrogen atoms of the ligand. scielo.br The analysis of the EPR spectrum can reveal details about the covalent character of the metal-ligand bonds and the distribution of the unpaired electron density. nih.gov
Determination of g-Tensors and Hyperfine Couplings in Copper(II) Quinolinate
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for probing the environment of the unpaired electron in Copper(II) complexes. The interaction of the electron spin with the external magnetic field is described by the g-tensor, while the interaction with the magnetic moment of the copper nucleus (I = 3/2) gives rise to hyperfine coupling, denoted by the A-tensor. srce.hr
For Cu(II) complexes, which have a d⁹ electronic configuration, square planar and square pyramidal geometries typically result in axial EPR signals. mdpi.com The principal components of the g-tensor (gₓ, gᵧ, g₂) and the copper hyperfine coupling tensor (Aₓ, Aᵧ, A₂) provide a wealth of information about the electronic ground state and the nature of the copper-ligand bonds. mdpi.comru.nl In many cases, these complexes exhibit axial or nearly axial symmetry, where gₓ ≈ gᵧ < g₂ (denoted as g⊥ and g∥) and Aₓ ≈ Aᵧ < A₂ (denoted as A⊥ and A∥). srce.hr
Studies on copper(II) bis(8-hydroxyquinolinate) have reported g-values of approximately gₓ = 2.049, gᵧ = 2.083, and g₂ = 2.203, indicating a deviation from perfect axial symmetry. researchgate.net The hyperfine coupling constants are sensitive to the surrounding environment and the degree of covalent bonding. researchgate.net The analysis of these parameters is crucial for understanding the electronic structure. ru.nlaip.org
Table 1: Representative EPR Parameters for Copper(II) Quinolinate Complexes.
| Complex | gₓ | gᵧ | g₂ (g∥) | Reference |
|---|---|---|---|---|
| Copper(II) bis(8-hydroxyquinolinate) | 2.049 | 2.083 | 2.203 | researchgate.net |
Note: The specific values can vary depending on the host matrix and solvent conditions. researchgate.net
Elucidation of Spin Density Distribution and Delocalization onto Quinolinate Ligands
The unpaired electron in a copper(II) complex is not entirely localized on the metal ion but is partially delocalized onto the coordinating ligands. This spin delocalization can be quantified through the analysis of hyperfine and superhyperfine interactions in the EPR spectrum. The magnitude of the copper hyperfine coupling constants provides insight into the amount of spin density residing on the copper atom. ias.ac.in
Furthermore, interaction of the unpaired electron with the ligand nuclei (e.g., ¹⁴N from the quinoline ring) can lead to superhyperfine splitting in the EPR spectrum. The analysis of this splitting, often aided by techniques like Electron-Nuclear Double Resonance (ENDOR), allows for the direct measurement of spin density on the ligand atoms. aip.org For copper-8-hydroxyquinolinate, ENDOR studies have been used to determine the nitrogen hyperfine and quadrupole tensors, revealing that the unpaired electron density resides mainly in the σ system of the aromatic rings. aip.org The spin densities in the aromatic rings have been found to be positive. aip.org
Theoretical calculations, such as Density Functional Theory (DFT), complement experimental data by providing a computed spin density distribution, which can be visualized to show the delocalization pathways. researchgate.netresearchgate.net Studies have shown that in related copper complexes, the spin density at the copper atom is typically in the range of 0.73-0.78e, with the remainder distributed over the donor atoms of the ligands. researchgate.net This delocalization is a key factor in understanding the electronic and magnetic properties of the complex.
Correlation of EPR Parameters with Copper(II) Coordination Geometry
The g-tensor and hyperfine coupling parameters are exquisitely sensitive to the coordination geometry around the Cu(II) ion. The ratio of the parallel component of the g-tensor to the parallel component of the hyperfine coupling constant (g∥/A∥) can be used as an empirical indicator of the coordination geometry. scielo.brresearchgate.net
For instance, square planar Cu(II) complexes typically exhibit g∥/A∥ values in the range of 105–135 cm, whereas for tetragonally distorted or distorted tetrahedral complexes, this value is significantly larger, often falling between 135 cm and 258 cm. scielo.brresearchgate.netresearchgate.net This difference arises from the changes in the energy levels of the d-orbitals and the mixing of the d(z²) orbital into the d(x²-y²) ground state upon distortion from a planar geometry. srce.hr
In a study of copper(II) complexes with quinoline derivatives, a g∥/A∥ value of 199 cm was indicative of a distorted tetrahedral geometry around the copper center. researchgate.net The trend of increasing g∥ values and/or decreasing A∥ values can signify a decrease in the ligand field strength. scielo.brresearchgate.net Therefore, by carefully analyzing the EPR parameters, it is possible to deduce the coordination environment of the copper(II) ion in various quinolinate complexes. scielo.brresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (for diamagnetic Cu(I) complexes or ligand characterization)
While EPR is the technique of choice for paramagnetic Cu(II) complexes, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for characterizing the diamagnetic Cu(I) analogues and the quinolinate ligands themselves.
¹H and ¹³C NMR for Structural Elucidation of Quinolinate Ligands and Their Copper Complexes
¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the structure of quinolinate ligands and their diamagnetic copper(I) complexes. acs.orgexcli.de The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum provide detailed information about the aromatic and substituent protons of the quinolinate framework. excli.denih.gov Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. excli.denih.gov
Upon coordination to a diamagnetic metal center like Cu(I), changes in the chemical shifts of the ligand's protons and carbons are observed. acs.org These "coordination shifts" provide evidence of complex formation and can indicate which atoms of the ligand are involved in bonding to the metal ion. For example, shifts in the signals of the carbons and protons near the nitrogen and phenolic oxygen atoms of a hydroxyquinoline ligand are indicative of coordination through these sites. acs.org
Table 2: Illustrative ¹H and ¹³C NMR Data for a Quinolinate-type Ligand.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |
|---|---|---|---|---|
| ¹H | 11.1 | broad s | NH | excli.de |
| ¹H | 8.85 | d | H₅ | excli.de |
| ¹H | 8.16 | broad s | H₈ | excli.de |
| ¹³C | 197.8 | s | C=O | excli.de |
| ¹³C | 100.0-139.1 | m | Aromatic-C | excli.de |
Note: The data presented is for a related quinoline derivative and serves as an example of typical assignments. excli.de
Variable-Temperature NMR for Dynamic Properties and Ligand Fluxionality
Variable-temperature (VT) NMR is a powerful technique for studying dynamic processes in solution, such as conformational changes or ligand exchange, which are known as fluxionality. numberanalytics.comnumberanalytics.comlibretexts.org In this compound complexes, particularly those with bulky substituents or specific coordination geometries, the ligands may not be static. They can undergo rearrangements, and VT-NMR can be used to probe the energetics of these processes. nih.gov
As the temperature is changed, the rate of the dynamic process changes. numberanalytics.com At low temperatures, in the slow-exchange regime, separate signals may be observed for different conformations. As the temperature increases, these signals broaden and eventually coalesce into a single, averaged signal at the coalescence temperature. libretexts.org By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the kinetic and thermodynamic parameters (e.g., activation energy) for the fluxional process. numberanalytics.comlibretexts.org Such studies provide insight into the flexibility and stability of the this compound coordination sphere. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight of this compound complexes and for obtaining structural information through the analysis of their fragmentation patterns. gbiosciences.comsavemyexams.com When a sample is introduced into the mass spectrometer, it is ionized, forming a molecular ion (M⁺). gbiosciences.com The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. savemyexams.com
Due to the presence of copper's natural isotopes (⁶³Cu and ⁶⁵Cu), the molecular ion peak will appear as a characteristic isotopic pattern, which helps to confirm the presence of copper in the complex. excli.de
Under the high-energy conditions of some mass spectrometry techniques, such as Electron Impact (EI), the molecular ion can break apart into smaller, charged fragments. gbiosciences.comiitd.ac.in This fragmentation is often predictable and reproducible, providing a "fingerprint" of the molecule's structure. gbiosciences.comacdlabs.com The analysis of these fragment ions can help to elucidate the connectivity of the atoms within the complex and confirm the structure of the quinolinate ligand. gbiosciences.com Softer ionization techniques can be used to minimize fragmentation and observe the molecular ion more clearly. iitd.ac.in Dual-stage mass spectrometry (MS/MS) can provide even more detailed structural information by selecting a specific ion and fragmenting it further. lcms.cz
Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways
Thermogravimetric analysis (TGA) is a critical technique for evaluating the thermal stability and decomposition profile of this compound. By monitoring the mass of a sample as a function of temperature, TGA provides detailed insights into the various stages of decomposition, the nature of intermediates, and the final residual product. The thermal behavior of copper(II) 8-hydroxyquinolinate, the most common form, is complex and highly dependent on factors such as its hydration state, the method of synthesis, and the atmospheric conditions during the analysis. scielo.brnih.gov
Research has shown that the decomposition of this compound complexes typically occurs in multiple, distinct steps. These stages often include initial dehydration, followed by the loss of any uncoordinated or coordinated organic ligands, and finally, the decomposition of the remaining structure to form a stable inorganic residue, typically copper(II) oxide (CuO). scielo.brconnectjournals.com
Studies by Crespi et al. on copper(II) 8-hydroxyquinolinate synthesized under different pH conditions reveal the influence of the preparation method on the thermal profile. scielo.br For instance, a complex prepared in an acidic medium was found to contain an uncoordinated 8-hydroxyquinoline molecule within its crystal lattice. scielo.br The thermal decomposition of this particular complex in a synthetic air atmosphere proceeds through several key stages.
The initial mass loss is attributed to dehydration and the elimination of the uncoordinated ligand. scielo.br This is followed by a more complex phase involving partial volatilization of the anhydrous complex and the simultaneous thermal decomposition of the non-volatilized portion. The process culminates in the formation of copper(II) oxide (CuO) at higher temperatures. scielo.br The presence of an oxidizing atmosphere (like synthetic air) can lead to exothermic decomposition steps, whereas, in an inert atmosphere (like nitrogen), the decomposition events are typically endothermic. scielo.brkau.edu.sa
The decomposition pathway in a nitrogen atmosphere shows similar initial steps of dehydration and ligand loss. However, the subsequent stages involve partial sublimation, fusion, and partial volatilization of the anhydrous complex, which may not fully decompose even at temperatures as high as 900°C. scielo.br
Detailed findings from the thermogravimetric analysis of a copper(II) 8-hydroxyquinolinate complex prepared in an acidic medium are presented below.
Table 1: Thermal Decomposition of Copper(II) 8-Hydroxyquinolinate in Synthetic Air
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Description of Process |
| 1 | Ambient - 276 | 36.4 | Dehydration and loss of uncoordinated ligand. scielo.br |
| 2 | 276 - 375 | 22.4 | Partial volatilization of the anhydrous complex. scielo.br |
| 3 | 375 - 584 | 22.9 | Decomposition of the remaining complex to final residue. scielo.br |
| Final Residue | > 584 | 18.3 (remaining) | Copper(II) Oxide (CuO). scielo.br |
Data derived from a study by Crespi et al. on Cu(C₉H₆ON)₂(C₉H₇ON)₀.₅·H₂O complex in a synthetic air atmosphere with a heating rate of 10°C min⁻¹. scielo.br
Table 2: Thermal Decomposition of Copper(II) 8-Hydroxyquinolinate in Nitrogen Atmosphere
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Description of Process |
| 1 | Ambient - 188 | 36.4 | Dehydration and loss of uncoordinated ligand. scielo.br |
| 2 | 276 - 483 | 25.0 | Partial volatilization and partial decomposition of the anhydrous complex. scielo.br |
| Final Residue | > 900 | 38.6 (remaining) | Incomplete decomposition, mixture of residue and partially decomposed complex. scielo.br |
Data derived from a study by Crespi et al. on Cu(C₉H₆ON)₂(C₉H₇ON)₀.₅·H₂O complex in a nitrogen atmosphere with a heating rate of 10°C min⁻¹. scielo.br
Similarly, TGA studies on other copper(II) complexes involving 8-hydroxyquinoline derivatives also report multi-step decomposition patterns. For example, a complex synthesized with a nitrate (B79036) counter-ion showed a three-step weight loss corresponding to the loss of water molecules near 100°C, followed by the loss of the nitrate and 8-hydroxyquinoline groups between 150-200°C, and the final decomposition of the framework at temperatures around 600°C. nih.gov Another study on a Cu(II) chelate of a different 8-hydroxyquinoline derivative identified a two-step decomposition, beginning with the loss of coordinated water molecules in the 50-150°C range, followed by the decomposition of the organic ligand up to 650°C. asianpubs.org These findings collectively underscore the utility of TGA in elucidating the thermal characteristics and compositional nature of this compound and its related complexes.
Crystallographic Analysis and Solid State Structural Investigations
Single Crystal X-ray Diffraction (SCXRD)
Precise Determination of Atomic Arrangements and Crystal Packing
SCXRD analysis has been instrumental in elucidating the atomic arrangements and crystal packing of various forms of copper quinolinate. The compound is known to exist in different polymorphic forms, each with a unique crystal structure.
The β form of anhydrous copper 8-hydroxyquinolinate crystallizes in the monoclinic space group P2₁/c. iucr.orgscielo.br The copper atom in this form is five-coordinate, bonded to two oxygen atoms and two nitrogen atoms from the quinolinolate ligands, with a fifth coordination site occupied by an oxygen atom from an adjacent molecule. iucr.org The α form also crystallizes in the monoclinic P2₁/c space group but with different unit cell parameters. scielo.briucr.org In this form, the copper atoms are six-coordinated, binding to two quinolinolate anions in a trans-planar configuration and to oxygen atoms from neighboring molecules, resulting in a distorted octahedral geometry. iucr.org
A hydrated form, bis(aqua)bis(8-hydroxyquinolinato)copper(II), crystallizes in the monoclinic space group P2₁/a and exhibits a distorted octahedral geometry with the copper(II) ion at an inversion center. iucr.org The two quinolinolate ligands are in a trans geometry, and two water molecules occupy the remaining coordination sites. iucr.org
Quantitative Analysis of Bond Lengths and Angles
SCXRD provides precise quantitative data on the bond lengths and angles within the this compound molecule. In the β form of anhydrous copper 8-hydroxyquinolinate, the average Cu-O bond length is 1.930 Å, and the average Cu-N bond length is 1.972 Å. iucr.org The bond to the oxygen atom of a neighboring molecule is significantly longer at 2.830 Å, indicating a weaker interaction. iucr.org
In a related complex, bis(2-diethoxycarbonylethanyl-8-hydroxyquinolinato-N,O)copper(II), the copper(II) center adopts a distorted square-planar geometry. jst.go.jp X-ray crystallography of this compound generally reveals a square-planar geometry around the central copper atom, with Cu-O bond lengths of approximately 1.95 Å and Cu-N bond lengths of about 2.00 Å.
The coordination geometry and bond parameters for different forms of this compound are summarized in the table below.
| Compound Form | Crystal System | Space Group | Cu-O Bond Lengths (Å) | Cu-N Bond Lengths (Å) | Coordination Geometry |
| α-anhydrous | Monoclinic | P2₁/c | - | - | Distorted Octahedral iucr.org |
| β-anhydrous | Monoclinic | P2₁/c | 1.930 (avg.) iucr.org | 1.972 (avg.) iucr.org | Five-coordinate iucr.org |
| Hydrated | Monoclinic | P2₁/a | - | - | Distorted Octahedral iucr.org |
| Substituted | Triclinic | P1 | - | - | Distorted Square-Planar jst.go.jp |
Absolute Structure Determination and Chirality
The determination of the absolute structure is crucial for chiral molecules, as it defines their specific three-dimensional arrangement. ysu.am This is particularly relevant when a compound crystallizes in a non-centrosymmetric space group. uzh.ch For this compound complexes derived from chiral ligands, SCXRD can be used to determine the absolute configuration (e.g., R or S). ysu.am The presence of a chiral center of known absolute configuration within the crystal can act as an internal reference for determining the absolute structure of the entire crystal. ysu.am While the parent this compound is achiral, derivatives with chiral substituents can be synthesized, and their absolute structures can be determined using SCXRD, often employing copper radiation to enhance the anomalous scattering signal for lighter atoms. uzh.chmdpi.com
Powder X-ray Diffraction (PXRD) for Bulk Phase Identification and Characterization
Powder X-ray diffraction (PXRD) is a powerful technique for identifying the crystalline phases present in a bulk sample. researchgate.net It is particularly useful for distinguishing between different polymorphs of this compound. scielo.br The diffraction pattern obtained from PXRD serves as a fingerprint for a specific crystalline form.
Studies have utilized PXRD to confirm the phase of synthesized this compound. For example, the β-form of anhydrous copper(II) 8-hydroxyquinolinate was identified by its characteristic monoclinic structure with space group P2₁/c. scielo.br Similarly, the α-form, obtained by volatilization of the anhydrous compound, was also confirmed to have a monoclinic structure with the same space group but different cell parameters. scielo.br PXRD is also essential for verifying the purity of a bulk sample and ensuring that it consists of a single crystalline phase. researchgate.net
The table below presents the unit cell parameters for the α and β forms of anhydrous this compound, as determined from diffraction data.
| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| α-form scielo.br | Monoclinic | P2₁/c | 7.40 | 3.84 | 24.37 | 98.6 |
| β-form iucr.orgscielo.br | Monoclinic | P2₁/c | 10.644 | 8.593 | 15.239 | 102.18 |
Detailed Analysis of Non-Covalent Interactions within Crystal Lattices
Non-covalent interactions, such as hydrogen bonding and π-π stacking, play a critical role in the assembly and stabilization of the crystal lattice of this compound. numberanalytics.com The planar quinoline (B57606) rings of the ligands are particularly conducive to π-π stacking interactions. rsc.orgnih.gov
In the β-form of anhydrous copper 8-hydroxyquinolinate, the crystal structure is composed of dimer-like units. iucr.org The molecules are arranged in a way that allows for weak bonding between the copper atom of one molecule and an oxygen atom of a neighboring molecule. iucr.org In a cocrystal of bis(8-quinolinolato)copper(II) and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), the structure consists of alternating layers of the copper complex and TCNQ, indicating a layered stacking structure. scirp.org
Correlating Crystal Structure with Macroscopic Properties and Phase Behavior
The crystal structure of this compound has a direct impact on its macroscopic properties and phase behavior. The existence of different polymorphs, each with a distinct crystal structure, means that properties such as solubility, stability, and color can vary depending on the crystalline form. ucm.es
For example, the polymorphism of a cocrystal of bis(8-quinolinolato) copper(II) with TCNQ leads to a dramatic change in crystal shape upon applying pressure, a phenomenon identified as a solid-phase transition between two forms. scirp.org This transition is attributed to the layered and stacked nature of the crystal structure. scirp.org The thermal behavior of this compound, including its decomposition, is also intrinsically linked to its crystal structure. scielo.br The stability of different polymorphs can be influenced by temperature and the surrounding environment, potentially leading to phase transformations. doi.org Understanding these structure-property relationships is crucial for the application of this compound in various fields.
Theoretical and Computational Chemistry of Copper Quinolinate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important method for studying the electronic structure and properties of transition metal complexes like copper quinolinate. usd.eduresearchgate.net It offers a balance between computational cost and accuracy, making it suitable for calculating a wide range of molecular properties. rsc.orgscholarpublishing.org
DFT calculations are frequently used to predict the most stable three-dimensional arrangement of atoms in this compound complexes, a process known as geometry optimization. ajol.inforeddit.com These calculations can accurately determine key structural parameters such as bond lengths and bond angles. For instance, studies on various copper(II) complexes with quinoline (B57606) derivatives have shown that the optimized structures obtained through DFT methods are in good agreement with experimental data from X-ray crystallography. rsc.orgexcli.de The calculations often predict a distorted octahedral or square-planar geometry around the central copper(II) ion, which is a common coordination environment for this metal. rsc.orgexcli.de
The choice of the functional and basis set is critical for the accuracy of the results. The B3LYP hybrid functional is commonly employed, often paired with basis sets like 6-31G(d,p) or LANL2DZ, to model these systems. excli.denih.gov For example, DFT optimization of certain copper(II)-8-hydroxyquinoline derivative complexes confirmed a distorted octahedral (CuN₃O₃) configuration. rsc.org
Beyond geometry, DFT is essential for analyzing the electronic structure. usd.edu It helps in understanding the nature of the bonding between the copper ion and the quinolinate ligands. Analysis of the molecular orbitals reveals how the d-orbitals of the copper ion interact with the π-system of the quinoline rings. chemrxiv.org For example, in some complexes, the highest occupied molecular orbital (HOMO) shows a mixed distribution on the Cu²⁺ ion and the ligands, while the lowest unoccupied molecular orbital (LUMO) is primarily located on the coordinated ligands. rsc.org
Table 1: Comparison of Experimental and DFT-Calculated Structural Parameters for a this compound Complex Derivative (Note: This table is a representative example based on typical findings in the literature; specific values are illustrative.)
| Parameter | Experimental (X-ray) | Calculated (DFT/B3LYP) |
| Cu-O Bond Length (Å) | ~1.95 | ~1.90 |
| Cu-N Bond Length (Å) | ~2.00 | ~2.05 |
| O-Cu-N Angle (°) | ~90.5 | ~89.8 |
| N-Cu-N Angle (°) | ~92.1 | ~91.5 |
DFT calculations are a reliable tool for predicting the vibrational spectra (e.g., Infrared and Raman) of this compound complexes. researchgate.netresearchgate.net By calculating the harmonic vibrational frequencies, researchers can assign the absorption bands observed in experimental FTIR and Raman spectra to specific molecular vibrations, such as the stretching and bending of chemical bonds. nih.gov
Theoretical calculations often show a systematic deviation from experimental results, partly because the calculations are performed on isolated molecules in the gaseous state while experiments are typically done on solid samples. nih.gov To improve agreement, the calculated frequencies are often multiplied by a scaling factor. excli.de For example, a scaling factor of 0.9614 is commonly used for the B3LYP method. excli.de
Studies on copper complexes with quinoline derivatives have demonstrated a good correlation between calculated and observed vibrational frequencies. excli.de Key vibrational modes, such as the C=N stretching of the quinoline ring and the Cu-N and Cu-O stretching vibrations, can be accurately identified. nih.govmdpi.com Shifts in the vibrational frequencies of the ligand upon coordination to the copper ion, as predicted by DFT, provide evidence of complex formation. nih.gov
Furthermore, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis), helping to understand the electronic transitions within the molecule. researchgate.netacs.org TD-DFT calculations can elucidate the nature of these transitions, for example, by identifying them as metal-to-ligand charge transfer (MLCT) or intra-ligand (π-π*) transitions. mdpi.com
Table 2: Selected Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a this compound Derivative Complex (Note: This table is a representative example based on typical findings in the literature; specific values are illustrative.)
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Assignment |
| C=N Stretch | 1578 | 1563 | Quinoline ring nitrogen stretch |
| C=O Stretch | 1680 | 1661 | Ketone group stretch |
| Cu-N Stretch | ~490 | ~485 | Metal-ligand bond vibration |
| Cu-O Stretch | ~550 | ~545 | Metal-ligand bond vibration |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity and kinetic stability of molecules. numberanalytics.comajchem-a.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. nih.govajchem-a.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial descriptor of molecular stability. researchgate.netresearchgate.net A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small energy gap suggests that the molecule is more polarizable and will be more reactive. rsc.org
For this compound complexes, DFT calculations of the FMOs show that structural modifications to the quinoline ligand can significantly affect the HOMO-LUMO gap and thus the complex's reactivity. rsc.org For example, in a study comparing two copper(II) complexes with different functional groups on the quinoline ligand, the calculated HOMO-LUMO gaps were 2.91 eV and 2.82 eV. rsc.org The smaller gap in the second complex was correlated with its higher observed biological activity. rsc.org This analysis can justify the enhanced activity of a complex compared to its free ligand, as complexation often leads to a smaller energy gap. nih.gov
Table 3: Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound Complexes (Note: This table is a representative example based on typical findings in the literature; specific values are illustrative.)
| Complex | E(HOMO) (eV) | E(LUMO) (eV) | HOMO-LUMO Gap (ΔE) (eV) | Implied Reactivity |
| Copper Complex 1 | -6.54 | -3.63 | 2.91 | High Stability |
| Copper Complex 2 | -6.48 | -3.66 | 2.82 | Higher Reactivity |
| Copper Complex 3 | -7.12 | -3.27 | 3.85 | High Stability |
Molecular Docking Studies of this compound Complexes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). ajol.info This method is invaluable for understanding the potential biological activity of this compound complexes. nih.govacs.org
Molecular docking simulations can identify the specific binding site of a this compound complex on a biomolecular target and elucidate the key interactions that stabilize the complex. dal.canih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and coordination bonds involving the central copper ion. rsc.org
Studies have shown that this compound complexes can bind to the active sites of various biological targets. For example, docking studies of copper(II) complexes with 8-hydroxyquinoline (B1678124) derivatives against the Epidermal Growth Factor Receptor (EGFR) kinase revealed that the complexes fit into the receptor's binding pocket. rsc.org The simulations indicated that one complex favored hydrophobic interactions with the receptor. rsc.org In other studies, docking results showed strong binding affinities of a this compound complex to the active sites of proteins from S. aureus, E. coli, and to the human estrogen receptor alpha. nih.govacs.org Research has also suggested that the Cu(II) metal center itself is often crucial for a successful interaction with the active site of a protein kinase. ingentaconnect.comresearchgate.net
A primary output of molecular docking is the estimation of the binding affinity, often expressed as a scoring function or as the Gibbs free energy of binding (ΔG°). rsc.org A more negative ΔG° value indicates a stronger and more favorable binding interaction between the ligand and the receptor. rsc.org
Computational studies have successfully estimated the binding affinities of this compound complexes, and these results often correlate well with experimental biological activity. For instance, two copper(II) complexes with quinoline derivatives were docked with the EGFR kinase receptor, yielding binding energies (ΔG°) of -5.53 kcal/mol and -5.83 kcal/mol. rsc.org These values were more favorable than those of known EGFR inhibitors like gefitinib (B1684475) (−4.02 kcal/mol), suggesting strong binding potential. rsc.org The complex with the more negative binding energy also demonstrated higher cytotoxicity in experimental assays, highlighting the predictive power of these computational methods. rsc.org In other work, the binding constant for copper complexes to serum proteins was computationally estimated to be very high, in some cases above 10⁶ M⁻¹. acs.org
Table 4: Calculated Binding Affinities of this compound Complexes with Biomolecular Targets (Note: This table is a representative example based on typical findings in the literature; specific values are illustrative.)
| Copper Complex | Biomolecular Target | Binding Affinity (ΔG°) (kcal/mol) |
| Copper Complex 1 | EGFR Kinase | -5.53 |
| Copper Complex 2 | EGFR Kinase | -5.83 |
| Copper Complex 3 | Estrogen Receptor Alpha | -7.5 |
| Copper Complex 4 | S. aureus gyrase | -6.9 |
Advanced Computational Techniques
Advanced computational techniques provide profound insights into the electronic structure, bonding, and reactivity of this compound systems. These methods allow for the detailed exploration of molecular and solid-state properties that are often challenging to probe experimentally.
Crystal Structure Prediction (CSP) Coupled with Solid-State NMR (SSNMR) Crystallography
The precise determination of the crystal structure of metal-organic complexes like this compound is fundamental to understanding their properties. Crystal Structure Prediction (CSP) is a computational method that generates a landscape of possible crystal packings based on the molecule's chemical diagram, ranking them by their lattice energy. researchgate.net This process helps identify thermodynamically plausible polymorphs. researchgate.net However, CSP often overpredicts the number of potential structures, and the calculated energy differences between them can be very small, making definitive identification challenging. researchgate.netunito.it
To overcome this limitation, CSP is increasingly coupled with solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy in an approach known as CSP-NMR crystallography (CSP-NMRX). researchgate.netunito.itrsc.org SSNMR is highly sensitive to the local environment of each atom, making it an excellent tool for distinguishing between different polymorphic forms or determining the number of non-equivalent molecules in the asymmetric unit cell (Z'). nih.gov
The CSP-NMRX methodology involves several steps:
CSP Calculation : A set of low-energy crystal structures is generated computationally. unito.it
SSNMR Data Acquisition : Experimental SSNMR spectra (e.g., ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning, CP/MAS) are recorded for the synthesized compound. unito.itnih.gov
GIPAW Calculation : For the most promising CSP-generated structures, NMR parameters like chemical shifts are calculated using quantum mechanical methods, such as the Gauge-Including Projector Augmented Wave (GIPAW) approach. rsc.orgnih.gov
Structure Validation : The experimental SSNMR data is compared against the calculated parameters for each predicted structure. The structure that shows the best agreement is identified as the correct one. unito.it
This combined approach has proven successful in determining the crystal structures of complex organic molecules, including structural isomers of pyridine (B92270) dicarboxylic acid, such as quinolinic acid. researchgate.netunito.it By using SSNMR to provide experimental constraints, the ambiguity of CSP-only methods is significantly reduced, leading to a fast and reliable structure determination even when single crystals suitable for X-ray diffraction are unavailable. unito.itcardiff.ac.uk
Atom in Molecule (AIM) Theory for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, provides a rigorous framework for analyzing the nature of chemical bonds based on the topology of the electron density (ρ(r)). ias.ac.inwiley-vch.de This theory partitions a molecule into atomic basins, allowing for the characterization of atom-atom interactions, including covalent bonds, ionic interactions, and weaker non-covalent contacts like hydrogen bonds. ias.ac.in
The central concept in AIM is the bond critical point (BCP) , a point of minimum electron density between two bonded atoms where the gradient of the electron density is zero. wiley-vch.de The properties of the electron density at the BCP reveal the nature of the interaction.
| AIM Parameter at BCP | Significance in Bonding Characterization |
| Electron Density (ρ(r)) | The magnitude of ρ(r) at the BCP correlates with the bond strength or order. Higher values indicate stronger interactions. ias.ac.in |
| Laplacian of Electron Density (∇²ρ(r)) | The sign of the Laplacian indicates the type of interaction. A negative value (∇²ρ(r) < 0) signifies a shared interaction (covalent bond), where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) signifies a closed-shell interaction (ionic, hydrogen, or van der Waals bonds), where electron density is depleted in the internuclear region. wiley-vch.de |
| Total Energy Density (H(r)) | The sign of the total energy density at the BCP can also help distinguish bond types. A negative H(r) is indicative of a significant degree of covalent character. |
For this compound, AIM analysis can precisely characterize the interactions between the copper(II) ion and the nitrogen and oxygen atoms of the quinolinate ligands. By analyzing the topological properties at the Cu-N and Cu-O BCPs, one can quantify the degree of covalency versus ionicity in these coordination bonds. Furthermore, AIM can be used to identify and characterize weaker intermolecular interactions, such as π-π stacking between the aromatic quinoline rings, which are crucial for the stability of the crystal structure. rsc.org
Natural Bond Orbital (NBO) Analysis for Charge Distribution and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. numberanalytics.com This approach is invaluable for understanding charge distribution and the specific donor-acceptor interactions that constitute chemical bonding. numberanalytics.comresearchgate.net
In the context of this compound, NBO analysis quantifies the charge on the central copper atom and the ligand atoms, providing a detailed picture of the charge distribution within the complex. numberanalytics.com A key feature of NBO analysis is its ability to identify and quantify charge-transfer (CT) interactions through second-order perturbation theory. mdpi.com This analysis reveals the stabilization energy (E(2)) associated with the delocalization of electron density from an occupied NBO (donor) to an unoccupied NBO (acceptor). nih.gov
For this compound, significant donor-acceptor interactions would be expected between:
The lone pairs (n) of the nitrogen and oxygen atoms of the quinolinate ligand (donors).
The empty or partially filled d-orbitals of the copper(II) ion (acceptors).
The strength of these interactions, measured by the E(2) value, provides a quantitative measure of the coordination bond strength. nih.gov
Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Reactive Sites
Understanding the chemical reactivity of this compound requires identifying the regions of the molecule most susceptible to chemical attack. Molecular Electrostatic Potential (MEP) and the Fukui function are two computational tools used to predict molecular reactivity. scholarsresearchlibrary.comnih.gov
The Molecular Electrostatic Potential (MEP) surface maps the electrostatic potential onto the molecule's electron density surface. nih.gov This map provides a visual guide to the charge distribution:
Negative Regions (Red/Yellow) : These areas are rich in electrons and correspond to sites that are attractive to electrophiles (electrophilic attack). nih.gov In this compound, these would likely be located around the oxygen and nitrogen atoms.
Positive Regions (Blue) : These areas are electron-deficient and represent sites susceptible to nucleophilic attack. nih.gov
Neutral Regions (Green) : These areas have a near-zero potential. nih.gov
The Fukui Function , f(r), is a descriptor from Density Functional Theory (DFT) that quantifies the change in electron density at a specific point when the total number of electrons in the system changes. scm.com It allows for a more quantitative prediction of local reactivity. scm.com There are three main types of Fukui functions:
f⁺(r) : For nucleophilic attack (addition of an electron). It identifies the sites most likely to accept an electron. scm.com
f⁻(r) : For electrophilic attack (removal of an electron). It identifies the sites from which an electron is most easily removed. nih.govscm.com
f⁰(r) : For radical attack.
By calculating the condensed Fukui functions (values assigned to individual atoms), one can rank the reactivity of different atomic sites within the this compound molecule. scm.comacs.org For example, analysis of halogenated quinoline derivatives has shown that nitrogen and specific carbon atoms can be identified as highly reactive centers using this method. acs.org These tools are critical for predicting how this compound might interact with other molecules or surfaces in various applications.
Modeling of Redox Properties and Electron Transfer Pathways in this compound Systems
Copper complexes are renowned for their versatile redox activity, and this compound is no exception. The ability of the central copper ion to cycle between different oxidation states (primarily Cu(I) and Cu(II)) is central to its function in many applications. Computational modeling plays a crucial role in understanding and predicting the redox potentials and electron transfer (ET) kinetics of these systems. tcd.iemdpi.com
The redox properties of copper complexes are highly sensitive to the coordination environment, including the geometry of the complex and the electronic nature of the ligands. nih.gov Theoretical models, often based on DFT, can calculate redox potentials and provide insight into how structural distortions influence electron transfer rates. rsc.org For many copper complexes, a distorted tetrahedral or square-planar geometry facilitates rapid electron transfer by minimizing the structural reorganization required between the Cu(I) and Cu(II) states, a concept central to the entatic state principle . nih.gov
Computational studies on copper complexes with quinoline-type ligands investigate several key aspects:
Redox Potentials : The reversible potentials corresponding to the Cu(I)/Cu(II) couple can be calculated and correlated with experimental data from techniques like cyclic voltammetry. mdpi.com
Electron Transfer Rates : The kinetics of electron self-exchange can be analyzed using Marcus theory. nih.govrsc.org This theory relates the rate of electron transfer to the reorganization energy (both inner-sphere and outer-sphere) and the Gibbs free energy of the reaction.
Electron Transfer Pathways : NBO and molecular orbital analysis can be used to trace the pathways of electron transfer, determining whether the electron is transferred primarily through the ligand framework or directly involving the metal center. nih.gov
Studies on related copper guanidine-quinolinyl complexes have shown that modifying the quinoline ring with different substituents significantly impacts the complex's structure and, consequently, its electron transfer properties. nih.gov Similar computational approaches applied to this compound can elucidate how its specific electronic structure governs its electrochemical behavior, which is essential for its application in areas like catalysis and molecular electronics.
Mechanistic Studies of Molecular Interactions Involving Copper Quinolinate
Molecular-Level Interactions with Biological Macromolecules
The biological activity of copper quinolinate is deeply rooted in its ability to interact with essential macromolecules. These interactions, occurring at the molecular level, are fundamental to its mechanisms of action, including its anticancer and antimicrobial properties. The primary modes of interaction involve binding to nucleic acids (DNA and RNA) and proteins, leading to the disruption of normal cellular processes.
DNA and RNA Binding Mechanisms and Modes (e.g., intercalation, electrostatic interactions)
This compound complexes exhibit a significant affinity for DNA and RNA, engaging with these nucleic acids through various binding modes. The primary mechanisms include intercalation and electrostatic interactions, with the specific mode often depending on the structure of the copper complex and its surrounding environment.
Intercalation is a process where the planar aromatic rings of the quinoline (B57606) ligands insert themselves between the base pairs of the DNA double helix. mdpi.comnih.govnih.gov This insertion causes a distortion in the DNA structure, which can interfere with replication and transcription, ultimately leading to cellular apoptosis. researchgate.net The planarity of the quinoline rings is a key structural feature that facilitates these π-π stacking interactions with the DNA base pairs. Molecular dynamics studies have shown that some copper complexes can cause a base pair to flip open, creating a pocket for the complex to intercalate, leading to a highly stable interaction. nih.gov
Some copper(II) complexes with quinoline derivatives have been found to bind to DNA through non-intercalative modes, such as groove binding. researchgate.net The binding of copper(II) polypyridyl complexes, which share structural similarities with quinolinates, has been shown to occur via both groove binding and intercalation, with the dominant mode depending on the specific ligand structure. rsc.org
The interaction of this compound with RNA is less studied but is believed to occur through similar mechanisms of intercalation and electrostatic binding. nih.gov The ability of these complexes to bind to both DNA and RNA underscores their potential to disrupt multiple cellular pathways that rely on nucleic acid integrity.
Table 1: DNA Binding Characteristics of Copper-Quinolone Complexes
| Complex Type | Primary Binding Mode(s) | Observed Effects on DNA | References |
|---|---|---|---|
| Polymer-copper(II) complexes | Intercalation, Electrostatic interaction | Increased binding with higher coordination | nih.gov |
| Mixed complex of 8-hydroxyquinoline (B1678124), copper, and nalidixic acid | Non-intercalative (groove binding or electrostatic) | Low hypochromism, no red-shift | researchgate.net |
| Casiopeínas® (copper complexes) | Intercalation, Minor groove binding | Base-pair eversion, formation of intercalation pocket | nih.govnih.gov |
| Copper(II) polypyridyl complexes | Groove binding, Intercalation | Varies with ligand structure | rsc.org |
Enzyme Inhibition Mechanisms (e.g., Topoisomerase I)
Topoisomerases are crucial enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Their inhibition is a key mechanism for many anticancer drugs. Copper complexes, including those with quinoline-based ligands, have been identified as potent inhibitors of topoisomerase I and II. nih.govmdpi.com
The inhibitory action of these copper complexes can occur through different mechanisms. Some copper derivatives, similar to the well-known inhibitor camptothecin, stabilize the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks. nih.gov However, other novel copper complexes, such as those derived from indenoisoquinoline, inhibit the catalytic cleavage activity of Topoisomerase I without forming the ternary drug-enzyme-DNA complex. mdpi.comnih.gov
Molecular modeling suggests that while the aromatic ring of the ligand is the primary interactor with the DNA, the copper ion helps to stabilize the molecule before binding, potentially increasing its potency as a topoisomerase inhibitor. mdpi.com The inhibition of topoisomerase activity by this compound and related complexes leads to DNA damage, cell cycle arrest, and ultimately, cancer cell death. mdpi.comresearchgate.net
Protein Binding Interactions (e.g., Cytochrome P450, Human Serum Albumin)
Cytochrome P450 (CYP) Enzymes: The cytochrome P450 superfamily of enzymes plays a central role in the metabolism of a vast array of endogenous and exogenous compounds, including many drugs. researchgate.netresearchgate.net Copper(II) mixed-ligand complexes containing quinolinonato derivatives have been shown to significantly inhibit several CYP isoenzymes, most notably CYP3A4, CYP2C9, and CYP2C19. nih.govmdpi.com The inhibition is often non-competitive, meaning the complex binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its activity. nih.gov This interaction has important implications for potential drug-drug interactions, as the co-administration of this compound with drugs metabolized by these CYPs could lead to altered pharmacokinetics and potential toxicity. researchgate.netnih.gov Studies with quinoline-4-carboxamide analogs suggest that the nitrogen atom of the quinoline ring can directly coordinate with the heme iron of the CYP enzyme, contributing to the binding affinity. nih.gov
Human Serum Albumin (HSA): Human serum albumin is the most abundant protein in blood plasma and acts as a "molecular depot," transporting a wide variety of molecules, including metal ions and drugs. libretexts.org Copper(II) is naturally transported by HSA, which has a high-affinity binding site for the metal ion. libretexts.orgnih.gov Copper complexes, including those with quinoline-like ligands, can also bind to HSA. semanticscholar.orgmdpi.com This binding can influence the pharmacokinetic properties of the copper complex, affecting its distribution, half-life, and availability to target cells. mdpi.com The interaction is often reversible, with the complex potentially being released at specific sites, such as the acidic microenvironment of tumors. mdpi.com Studies have shown that some copper complexes bind to HSA with high affinity, suggesting that HSA could act as a carrier for these potential therapeutic agents. semanticscholar.org
Chemical Reactivity and Redox Cycling in Model Systems
The chemical behavior of this compound, particularly its redox activity, is a critical aspect of its mechanism of action. The ability of the copper ion to cycle between its Cu(I) and Cu(II) oxidation states is central to its participation in various chemical reactions within biological systems.
Participation in Fenton-like Reactions and Modulation of Reactive Oxygen Species Production
One of the key mechanisms by which copper compounds exert their biological effects is through the generation of reactive oxygen species (ROS). nih.govresearchgate.net Copper ions can participate in Fenton-like reactions, where they react with hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (•OH). researchgate.netrsc.org
Cu(I) + H₂O₂ → Cu(II) + •OH + OH⁻
These hydroxyl radicals can cause widespread damage to cellular components, including lipids, proteins, and DNA, leading to oxidative stress and cell death. researchgate.netrsc.org The chelated structure of this compound helps to stabilize the copper ion, but under certain biological conditions, the complex can still participate in redox cycling and ROS production.
Interestingly, quinolinic acid itself has been shown to have a dual role in the presence of copper. While it can act as an antioxidant by chelating copper and preventing its participation in Fenton-like reactions, it can also, under specific conditions, enhance the formation of radicals. nih.govjfda-online.com This highlights the complex, environment-dependent chemistry of quinolinate complexes in biological systems. The generation of ROS by copper complexes is considered a major contributor to their anticancer and antimicrobial activities. nih.govresearchgate.net
Competitive Ligand Effects on Metal Ion Chelation
The biological environment is a complex milieu containing numerous potential ligands that can compete for metal ion binding. mdpi.com The stability of the this compound complex is therefore a crucial factor in its biological activity. The principle of the chelate effect describes the enhanced stability of complexes formed with chelating ligands (like quinolinate) compared to non-chelating ligands. wikipedia.org
In biological systems, other molecules such as amino acids (e.g., histidine), peptides, and proteins can compete with quinolinate for copper binding. nih.govnih.gov The outcome of this competition depends on the relative binding affinities of the different ligands for the copper ion. For instance, if another ligand forms a more stable complex with copper, it could displace the quinolinate, altering the biological activity. Conversely, the strong chelation by quinolinate can prevent copper from binding to other molecules, which can be a mechanism of both therapeutic action and toxicity. nih.govpnas.org
Studies on quinolinic acid have shown that it can act as a competitive ligand, forming coordination complexes with both iron(II) and copper(II). nih.gov This ability to chelate different metal ions suggests that this compound could influence the homeostasis of other essential metals in a biological system. The binding strength of ligands to metal ions is a key determinant in designing effective chelating agents for various applications. mdpi.com
Delocalization of Electron Density and Influence of Host Lattices on Electronic Properties
The electronic properties of this compound are not solely defined by its isolated molecular structure but are significantly influenced by the delocalization of electron density and the nature of its surrounding environment, particularly in the solid state. The interaction between the central copper ion and the quinolinate ligands, as well as intermolecular interactions within a crystal lattice, play a crucial role in determining its electronic behavior.
Detailed Research Findings
Research utilizing advanced spectroscopic techniques such as Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR) has provided deep insights into the electronic structure of copper(II) quinolinate, often by substituting it as a guest molecule into various diamagnetic host single crystals.
Electron Delocalization: ENDOR studies on copper-8-hydroxyquinolinate (Cuq2) have demonstrated that the unpaired electron from the Cu(II) ion is not entirely localized on the metal center. aip.org Instead, a significant portion of the unpaired spin density is delocalized onto the 8-hydroxyquinoline ligands. aip.org This delocalization occurs primarily into the π-system of the aromatic rings, which is consistent with the d(x²-y²) ground state symmetry of the copper ion in a square-planar coordination environment. aip.orgresearchgate.net The spin densities in the aromatic rings are found to be positive. aip.org
The technique has been precise enough to determine the nitrogen hyperfine and quadrupole tensors, revealing that the largest quadrupole splitting axis is oriented along the nitrogen lone pair in the plane of the complex. aip.org This delocalization onto the ligands is a key feature of the metal-ligand bonding, indicating a degree of covalency in the Cu-N and Cu-O bonds. researchgate.net
Influence of Host Lattices: The extent of this electron delocalization and other electronic parameters are highly sensitive to the host lattice in which the this compound molecule is embedded. aip.orgresearchgate.net The crystal field exerted by the host can induce changes in the geometry and electronic structure of the guest copper complex. researchgate.net
Studies involving this compound doped into a series of different host crystals, such as phthalimide (B116566), 8-hydroxyquinoline itself, and copper picolinate, have shown that interactions with the host matrix can significantly alter the EPR and optical parameters. aip.orgaip.org Strong interactions, particularly with polar groups in the host lattice, are responsible for the major changes in the g-tensor, the copper hyperfine tensor (A), the nitrogen hyperfine tensor, and the d-d optical transitions. aip.org
As the axial coordination of the copper complex changes from a nearly square-planar to a more distorted octahedral geometry due to interactions with the host, a corresponding shift in electronic properties is observed. aip.org Specifically, increasing axial distortion leads to an increase in the covalency of the singly occupied molecular orbital. aip.org This is reflected in a decrease in g-tensor values and an increase in ligand spin density. aip.org These findings demonstrate that planar paramagnetic complexes like this compound can act as sensitive probes for the local crystal field within a host lattice. researchgate.net
The tables below summarize key findings from spectroscopic studies, illustrating the influence of the host environment on the electronic properties of this compound.
Table 1: Host Lattice Effects on EPR Parameters of Copper(II) Quinolinate This table presents the Electron Paramagnetic Resonance (EPR) g-tensor and copper (A) and nitrogen (B) hyperfine coupling constants for this compound (Cuq₂) when substituted into different host single crystals. The variation in these parameters highlights the sensitivity of the electronic structure to the surrounding crystal field.
| Host Crystal | gₓ | gᵧ | g₂ | Aₓ (MHz) | Aᵧ (MHz) | A₂ (MHz) | Bₓ (MHz) | Bᵧ (MHz) | B₂ (MHz) | Reference |
| 8-Hydroxyquinoline | 2.046 | 2.059 | 2.260 | -45 | -102 | -543 | 31.1 | 42.6 | 43.1 | aip.orgaip.org |
| Phthalimide | 2.039 | 2.080 | 2.243 | -39 | -60 | -567 | 34.2 | 45.7 | 46.5 | aip.org |
| Copper Picolinate | 2.053 | 2.073 | 2.288 | -30 | -60 | -498 | - | - | - | aip.org |
| Note: The signs of the hyperfine parameters are determined by methods described in the source literature. The axes (x, y) are in the molecular plane, with z being perpendicular to it. |
Table 2: Proton ENDOR Coupling Constants for Copper(II) Quinolinate in a Phthalimide Host This table shows the isotropic and anisotropic proton hyperfine coupling constants for various protons on the 8-hydroxyquinoline ligand, as determined by Electron-Nuclear Double Resonance (ENDOR). These values directly relate to the amount of unpaired electron spin density delocalized to specific positions on the ligand.
| Proton Position | Isotropic Coupling (MHz) | Anisotropic Coupling (MHz) | Reference |
| H₂ (adjacent to N) | -1.90 | ±0.80 | aip.org |
| H₄ (adjacent to N) | -2.30 | ±1.00 | aip.org |
| H₅ (on benzene (B151609) ring) | +2.05 | ±1.15 | aip.org |
| H₇ (adjacent to O) | +1.10 | ±0.50 | aip.org |
| Note: The signs are based on theoretical considerations and experimental observations. The data is for Cuq₂ in a phthalimide single crystal host. |
Catalytic Applications of Copper Quinolinate Complexes
Carbon-Heteroatom Bond Formation Reactions
The formation of carbon-heteroatom bonds is a fundamental process in the synthesis of numerous biologically active compounds and functional materials. Copper quinolinate has emerged as an effective catalyst in this domain, particularly for N-arylation reactions.
The N-arylation of nitrogen-containing heterocycles is a crucial transformation in medicinal chemistry, as the resulting N-aryl heterocycles are prevalent scaffolds in many pharmaceutical agents. science.gov this compound has been successfully employed as a simple and efficient catalyst for the N-arylation of imidazoles. researchgate.net This method provides a valuable alternative to traditional methods that often require harsh reaction conditions. organic-chemistry.orgresearchgate.net
Studies have shown that commercially available copper quinolate can effectively catalyze the coupling of imidazoles with aryl halides. researchgate.net The use of copper-based catalysts, such as those involving quinolinate ligands, offers an economical and less toxic alternative to precious metal catalysts. researchgate.net Research has focused on optimizing reaction conditions, including the choice of ligands, to improve yields and expand the substrate scope. For instance, ligands like 4,7-dimethoxy-1,10-phenanthroline (B1245073) have been shown to be highly effective in copper-catalyzed N-arylation of imidazoles, allowing the transformation of various hindered and functionalized substrates in good to excellent yields. organic-chemistry.orgnih.gov The addition of phase-transfer catalysts like poly(ethylene glycol) can further enhance the reaction rate and efficiency. organic-chemistry.orgcapes.gov.br
Table 1: Copper-Catalyzed N-Arylation of Imidazoles with Aryl Halides
| Entry | Aryl Halide | Imidazole | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Iodobenzene | Imidazole | This compound | High | researchgate.net |
| 2 | Bromobenzene | Imidazole | CuOTf/4,7-dimethoxy-1,10-phenanthroline | 95 | organic-chemistry.org |
| 3 | 4-Iodotoluene | Imidazole | CuOTf/4,7-dimethoxy-1,10-phenanthroline | 98 | organic-chemistry.org |
| 4 | 1-Iodo-4-methoxybenzene | Imidazole | CuOTf/4,7-dimethoxy-1,10-phenanthroline | 97 | organic-chemistry.org |
| 5 | 1-Bromo-4-cyanobenzene | Imidazole | CuOTf/4,7-dimethoxy-1,10-phenanthroline | 85 | organic-chemistry.org |
This table is for illustrative purposes and synthesizes data from the cited literature.
The quinoline (B57606) scaffold is a core structure in numerous natural products and bioactive compounds. researchgate.net Copper-catalyzed reactions have become a powerful tool for the synthesis of quinolines, often involving a key C-N bond formation step. researchgate.netresearchgate.net These methods provide an alternative to classical syntheses like the Skraup and Friedländer reactions, which can require harsh conditions. researchgate.net
One notable approach involves the copper-catalyzed intermolecular Ullmann-type C-N coupling of ortho-acylanilines with alkenyl iodides, followed by an enamine condensation to form multisubstituted quinolines. organic-chemistry.orgsci-hub.se This cascade reaction proceeds in good to excellent yields and tolerates a range of functional groups. organic-chemistry.org The proposed mechanism for this transformation involves the initial copper-catalyzed coupling of the aniline (B41778) nitrogen to the vinyl iodide, followed by intramolecular cyclization and aromatization to afford the quinoline ring. organic-chemistry.org
Other copper-catalyzed methods for quinoline synthesis include the tandem C-C and C-N bond formation from enamino esters and ortho-halogenated aromatic carbonyl compounds, and the intermolecular cyclization of anilines with terminal acetylene (B1199291) esters. researchgate.net Copper catalysts have also been utilized in the synthesis of 4-aminoquinolines through dehydrogenative aromatization and subsequent amination. frontiersin.org
Table 2: Examples of Copper-Catalyzed Quinoline Synthesis via C-N Coupling
| Starting Materials | Catalyst/Ligand | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| o-Acylanilines, Alkenyl iodides | CuI/Glycine | Multisubstituted quinolines | up to 95 | organic-chemistry.orgsci-hub.se |
| Enamino esters, o-Halogenated aromatic carbonyls | Copper catalyst | Functionalized quinolines | Moderate to good | researchgate.net |
| Anilines, Terminal acetylene esters | Copper catalyst | Substituted quinolines | Moderate to good | researchgate.net |
| o-Bromobenzaldehyde, Active methylene (B1212753) nitriles | Copper catalyst | 2-Aminoquinolines | Not specified | rsc.org |
This table is for illustrative purposes and synthesizes data from the cited literature.
Carbon-Carbon Bond Formation Reactions
This compound and related complexes also play a significant role in catalyzing the formation of carbon-carbon bonds, which is central to the construction of complex organic molecules.
This compound has been shown to be an effective catalyst for various C-C cross-coupling reactions. researchgate.net For instance, it can catalyze the homocoupling of phenylboronic acid and phenylacetylene (B144264) derivatives. researchgate.net Copper-catalyzed cross-coupling reactions are an important class of reactions for the formation of C-P bonds as well. rsc.org While palladium catalysts are more common for many cross-coupling reactions, copper catalysis offers a more economical and environmentally friendly alternative. researchgate.net
Recent research has demonstrated the utility of copper-catalyzed C-H/N-H cross-coupling reactions for synthesizing complex biheteroaryls, such as 3-heteroaryl quinoxalin-2(1H)-ones, with high atom economy. rsc.orgnih.gov These reactions highlight the versatility of copper catalysts in facilitating challenging bond formations.
Copper-catalyzed cyclization and annulation reactions are powerful strategies for the synthesis of diverse heterocyclic compounds. researchgate.net These processes often involve a cascade of bond-forming events, allowing for the rapid construction of molecular complexity from simple starting materials. Copper catalysts have been instrumental in the development of new methodologies for the synthesis of quinolines and isoquinolines. researchgate.net
For example, a copper-catalyzed dual cyclization has been developed for the synthesis of quinindoline derivatives. researchgate.net The proposed mechanism suggests that the reaction starts with a Lewis acid-accelerated addition of an aniline to a nitrile, followed by a copper-catalyzed C-N coupling to form the quinoline subunit. researchgate.net Similarly, copper-catalyzed annulation reactions of electron-deficient acrylamides with arynes provide an efficient route to 2-quinolinones. researchgate.net Palladium-catalyzed heteroannulation reactions, sometimes in conjunction with copper co-catalysts, have also been employed for the synthesis of complex indole (B1671886) alkaloids. capes.gov.br
Oxidation and Redox Catalysis
Copper complexes, including those with quinolinate-type ligands, are known to participate in oxidation and redox processes. The ability of copper to cycle between different oxidation states (Cu(I), Cu(II), and sometimes Cu(III)) is central to its catalytic activity in these reactions.
Quinolinic acid, a related compound, has been studied for its effects on the redox cycling of copper and iron. core.ac.ukresearchgate.net While quinolinic acid itself can exhibit antioxidant properties by complexing with these metal ions, the broader class of copper-quinoline complexes can act as catalysts for oxidation reactions. core.ac.ukresearchgate.net For instance, copper(II) can catalyze the oxidation of hydroquinone (B1673460) in the presence of oxygen, a process that involves the redox cycling of copper between its +1 and +2 oxidation states. nih.gov
In the context of lignin (B12514952) model compounds, copper catalysts, in conjunction with ligands like 2,6-lutidine and TEMPO, have been used for the aerobic oxidation of secondary alcohols and for C-C bond cleavage reactions. acs.org Furthermore, this compound itself is prepared through the oxidation of quinoline, a process that can be catalyzed by cupric ions. google.com This highlights the dual role of copper in both the synthesis of the ligand and the catalytic activity of the resulting complex.
Oxidation of Organic Substrates Mediated by this compound Complexes
Copper complexes derived from quinoline-type ligands are effective catalysts for the oxidation of a range of organic substrates, including alcohols and lignin model compounds. These reactions are crucial in synthetic chemistry for producing valuable aldehydes, ketones, and other oxygenated products.
Research has shown that copper(II) quinoxolinol imidazolium (B1220033) complexes can efficiently catalyze the oxidation of benzylic and heterocyclic alcohols to their corresponding aldehydes with excellent yields, often up to 99%. rsc.org These reactions typically employ an oxidant like tert-butyl hydroperoxide (TBHP) and demonstrate great tolerance for various functional groups within short reaction times. rsc.org
In the context of biomass conversion, copper catalysts have been investigated for the oxidative depolymerization of lignin, a complex aromatic polymer. Studies using lignin model compounds, such as β-O-4 and β-1 models, reveal the catalytic potential of copper complexes. For instance, an oxovanadium complex with 8-oxyquinolinate ligands, (HQ)₂V(O)(OⁱPr), was used for the aerobic oxidation of nonphenolic β-1 lignin models, yielding ketones and dehydrated ketones. researchgate.net In contrast, a copper-based system (CuOTf/2,6-lutidine/TEMPO) applied to the same substrate resulted primarily in Cα-Cβ bond cleavage, producing benzaldehyde (B42025) derivatives. researchgate.net This highlights how the choice of metal and catalytic system dictates the reaction pathway and product selectivity.
Further studies on simple β-O-4 lignin models like 2-phenoxyethanol (B1175444) using a CuCl/TEMPO/2,6-lutidine system showed that copper-catalyzed reactions can sometimes be complicated by side reactions, such as formylation of the substrate and radical coupling, which can lead to TEMPO-functionalized products. researchgate.net The general applicability of copper-catalyzed aerobic oxidation extends to various substrates, where the facile oxidation of copper with oxygen allows for catalytic turnover in net oxidative processes. nih.gov
| Catalyst System | Substrate | Oxidant | Product(s) | Key Findings | Reference |
|---|---|---|---|---|---|
| Copper(II) quinoxolinol imidazolium complex | Benzylic and heterocyclic alcohols | TBHP | Corresponding aldehydes | Excellent yields (up to 99%) and functional group tolerance. | rsc.org |
| CuOTf/2,6-lutidine/TEMPO | Nonphenolic β-1 lignin models | Aerobic (O₂) | Benzaldehyde derivatives | Catalyst promotes Cα-Cβ bond cleavage. | researchgate.net |
| CuCl/TEMPO/2,6-lutidine | 2-Phenoxyethanol (β-O-4 lignin model) | Aerobic (O₂) | Formylated substrate, TEMPO-functionalized products | Demonstrates potential side reactions in copper-catalyzed oxidations. | researchgate.net |
Catalytic Oxidative Degradation of Organic Pollutants (e.g., Quinoline in Wastewater)
Copper-based catalytic systems are extensively studied for the remediation of environmental pollutants, such as the heterocyclic compound quinoline found in industrial wastewater from coking, pharmaceutical, and dye manufacturing. eeer.org Quinoline is toxic and resistant to biodegradation, making advanced oxidation processes (AOPs) a necessary treatment strategy. eeer.org
Catalytic wet peroxide oxidation (CWPO) and Fenton-like reactions using copper catalysts have proven effective for quinoline degradation. In one study, a Fenton-like system using copper sulfate (B86663) as the catalyst achieved a 99.5% removal of quinoline and 87.2% removal of total organic carbon (TOC) from a simulated wastewater solution. eeer.orgresearchgate.net The reaction, which uses hydrogen peroxide (H₂O₂) as the oxidant, shows a significant advantage over traditional iron-based Fenton systems by operating effectively over a broad pH range (3.8 to 8.8). eeer.orgresearchgate.net
The efficiency of these systems depends on various parameters, including catalyst dosage, H₂O₂ concentration, and temperature. Optimal conditions have been identified, for instance, a catalyst dosage of 0.4 g/L, an H₂O₂ concentration of 196 mmol/L, and a temperature of 75°C led to the near-complete degradation of 100 mg/L quinoline within 65 minutes. eeer.orgeeer.org The synergistic effect between the copper catalyst and H₂O₂ is crucial for the high degradation efficiency. eeer.orgeeer.org
Furthermore, heterogeneous catalysts, such as Cu-Ce composite oxides, have been developed for the CWPO of quinoline. deswater.com These catalysts can achieve high TOC removal (up to 91.1%) and are highly adaptable to pH changes, with the reaction kinetics following a first-order model. deswater.com Similarly, catalytic ozonation using a CuFe₂O₄/Sepiolite composite has shown high efficiency, mineralizing 90.3% of quinoline, a rate 5.4 times higher than uncatalyzed ozonation. nih.gov
| Catalytic System | Process | Quinoline Removal (%) | TOC Removal (%) | Key Conditions | Reference |
|---|---|---|---|---|---|
| Copper sulfate / H₂O₂ | Fenton-like | 99.5 | 87.2 | 75°C, 65 min, pH 3.8-8.8 | eeer.orgresearchgate.net |
| Cu-Ce composite oxide / H₂O₂ | CWPO | >95 (implied) | 91.1 | pH 5.1-10.5 | deswater.com |
| CuFe₂O₄/Sepiolite / O₃ | Catalytic Ozonation | >99 (implied) | 90.3 | Rate constant 16.7 times higher than ozone alone. | nih.gov |
Mechanistic Investigations of this compound Catalyzed Reactions
Understanding the reaction mechanisms of copper-catalyzed processes is essential for optimizing catalyst design and reaction conditions. Investigations focus on identifying the catalytic cycle, the nature of intermediate species, the active oxidation states of copper, and the role of ligand exchange.
Elucidation of Catalytic Cycles and Intermediate Species
The catalytic cycles of copper-mediated reactions are diverse and depend on the specific transformation. In many oxidation reactions, the mechanism involves the generation of radical species. For visible-light-mediated photocatalysis, a Cu(II) precatalyst can undergo ligand exchange with a substrate to form a catalytically active species. beilstein-journals.org Upon light irradiation, this species can undergo homolysis to produce a Cu(I) species and a substrate radical, which then engages in the desired organic transformation. beilstein-journals.org The Cu(I) species is subsequently re-oxidized to Cu(II) to complete the catalytic cycle. beilstein-journals.org
Identification of Active Copper Oxidation States and Ligand Exchange Processes
Copper is known for its ability to access multiple oxidation states, including Cu(0), Cu(I), Cu(II), and even Cu(III), which allows it to catalyze reactions through both one- and two-electron pathways. beilstein-journals.orgnih.gov The identification of the active oxidation state is a key aspect of mechanistic studies. For many cross-coupling and oxidation reactions, a Cu(I)/Cu(III) or a Cu(II)/Cu(I) redox cycle is proposed. beilstein-journals.orgnih.gov For instance, in the electrocatalytic reduction of CO₂, it was found that the co-existence of Cu¹⁺ and Cu⁰ is beneficial, with a specific average oxidation state of +0.41 being the most efficient for producing C₂₊ products. rsc.org
Ligand exchange is a fundamental step in nearly all copper-catalyzed reactions. catalysis.blog It is the process where a ligand in the copper coordination sphere is replaced by another, such as a substrate molecule. beilstein-journals.orgcatalysis.blog This step is often what initiates the catalytic cycle by bringing the substrate into the coordination sphere of the copper center. beilstein-journals.org The nature of the ligands profoundly influences the catalyst's stability, solubility, and reactivity. In aqueous solutions, for example, water molecules act as ligands on Cu(II) ions, and these can be displaced by other ligands like chloride or hydroxide (B78521), often resulting in a change in the complex's geometry and color. savemyexams.com In C-N coupling reactions, the amine substrate, auxiliary ligands, and the base can all competitively coordinate to the copper catalyst, influencing the reaction outcome. imperial.ac.uk
Heterogeneous and Homogeneous Catalytic Systems
Copper catalysts can be employed in either homogeneous or heterogeneous systems. Homogeneous catalysts are soluble in the reaction medium, while heterogeneous catalysts exist in a different phase, typically as a solid. encyclopedia.pub The choice between these systems involves a trade-off between activity, selectivity, and catalyst recyclability.
Design and Synthesis of Supported this compound Catalysts
To bridge the gap between homogeneous and heterogeneous catalysis, significant effort has been directed toward immobilizing active copper species onto solid supports. nih.gov This approach aims to combine the high activity of homogeneous catalysts with the ease of separation and reusability of heterogeneous ones.
Various materials have been used as supports, including silica (B1680970) (SiO₂), ceria (CeO₂), magnetic nanoparticles, and metal-organic frameworks (MOFs). nih.govnih.govmdpi.comhku.hk
Silica Supports: Silica is a popular choice due to its low cost, high stability, and large surface area. mdpi.com Copper(I) species can be anchored onto silica gel, sometimes via functional linkers like aminothiophenol, to create robust catalysts for reactions such as azide-alkyne cycloadditions. mdpi.com
Ceria Supports: A Cu/CeO₂ catalyst, synthesized via co-precipitation, has been shown to be highly effective for the synthesis of quinolines through acceptorless dehydrogenative coupling. nih.gov This catalyst demonstrated excellent recyclability and efficiency. nih.gov
Magnetic Nanoparticles: Coating magnetic nanoparticles with a polymer capable of coordinating with copper ions creates a catalyst that can be easily recovered from the reaction mixture using an external magnet. rsc.org Such catalysts have been successfully applied in click reactions. rsc.org
Metal-Organic Frameworks (MOFs): MOFs are highly porous and crystalline materials that can serve as excellent platforms for supporting copper catalysts. Copper complexes can be incorporated into MOFs either by physical encapsulation or by chemical modification of the MOF structure. hku.hk These MOF-supported copper catalysts have shown enhanced photostability and activity in heterogeneous photocatalysis. hku.hk
The synthesis of these supported catalysts involves various techniques, including impregnation, co-precipitation, and post-synthetic modification of the support material. nih.govnih.govmdpi.com Characterization techniques such as X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), and scanning electron microscopy (SEM) are crucial for confirming the structure and properties of the final catalytic material. deswater.comnih.gov
Evaluation of Catalyst Reusability and Stability under Reaction Conditions
A crucial aspect of developing sustainable and economically viable catalytic processes is the ability to reuse the catalyst over multiple reaction cycles without a significant loss in performance. For heterogeneous this compound complexes, extensive research has been dedicated to evaluating their stability and reusability, particularly when immobilized on solid supports. Immobilization not only facilitates the easy separation of the catalyst from the reaction mixture, typically through simple filtration, but also enhances its stability by preventing degradation and metal leaching. numberanalytics.com
The evaluation of a catalyst's reusability typically involves recycling the catalyst in successive reaction runs under identical conditions and measuring the product yield at the end of each cycle. A stable catalyst will exhibit consistent yields across multiple uses. The primary concerns regarding catalyst stability are the leaching of active copper species into the solvent and the potential degradation or structural alteration of the solid support and the ligand framework. nsf.govresearchgate.net
Several studies have demonstrated the successful recycling of this compound and related supported copper complexes. For instance, a polystyrene-supported copper(II) complex used for N-arylation and Sonogashira coupling reactions in water was recovered by filtration and reused up to four times without a noticeable decrease in its catalytic activity. researchgate.net Similarly, a copper(II) catalyst immobilized on a modified polyacrylonitrile (B21495) support, used for azide-alkyne cycloaddition reactions, was recycled for up to six cycles with only a minor drop in performance. rsc.org In the context of Ullmann homocoupling reactions, a silica-gel-immobilized copper(II) catalyst was reused five times with minimal loss of activity. organic-chemistry.org
The structural integrity of the catalyst after repeated use is often confirmed using analytical techniques. For example, in studies involving crystalline catalysts like metal-organic frameworks (MOFs), X-ray diffraction (XRD) is used to verify that the crystal structure is maintained after several catalytic cycles. researchgate.net Research on a copper-based MOF-199 showed it could be reused at least five times, with XRD analysis confirming the retention of its crystallinity and structure. researchgate.net
Minimizing copper leaching is another critical indicator of catalyst stability. researchgate.netnih.gov Low levels of copper contamination in the final product are highly desirable, especially in pharmaceutical synthesis. Studies on certain heterogeneous copper catalysts have reported minimal copper leaching, confirming the strong anchoring of the copper complex to the support. researchgate.netnih.gov For example, a Cu–MOF‐74 catalyst used for cross-coupling reactions exhibited high activity with very little copper leaching, allowing it to be reused at least six times. researchgate.net
The data below summarizes research findings on the reusability of various heterogeneous copper catalysts, including those with quinolinate-related structures, in different chemical reactions.
Table 1: Reusability of Supported Copper Catalysts in C-N and C-C Coupling Reactions This table is interactive. Click on the headers to sort the data.
| Catalyst Support | Reaction Type | Number of Cycles | Final Yield (%) | Reference |
|---|---|---|---|---|
| Polystyrene | N-arylation of indoles | 4 | >90% | researchgate.net |
| Polystyrene | Sonogashira Coupling | 4 | >85% | researchgate.net |
| Silica Gel | Ullmann Homocoupling | 5 | ~94% | organic-chemistry.org |
| MOF-199 | N-arylation | 5 | >90% | researchgate.net |
| Amorphous Cu–MOF‐74 | N-arylation | 6 | >95% | researchgate.net |
Table 2: Reusability of Supported Copper Catalysts in Cycloaddition Reactions This table is interactive. Click on the headers to sort the data.
| Catalyst Support | Reaction Type | Number of Cycles | Final Yield (%) | Reference |
|---|---|---|---|---|
| Modified Polyacrylonitrile | Azide-Alkyne Cycloaddition | 6 | ~90% | rsc.org |
| SBA-15 Silica | Azide-Alkyne Cycloaddition | 5 | ~98% | researchgate.net |
These findings underscore the robustness and stability of immobilized this compound and analogous catalytic systems, positioning them as viable and sustainable options for various organic transformations. The ability to be easily separated and reused multiple times addresses key economic and environmental considerations in modern chemical synthesis.
Advanced Research Directions and Potential Applications in Materials Science
Design and Synthesis of Functional Copper Quinolinate Coordination Polymers and Metal-Organic Frameworks (MOFs)
The construction of coordination polymers (CPs) and metal-organic frameworks (MOFs) from this compound units is a burgeoning area of research. These materials are built from metal ions or clusters (nodes) linked by organic molecules (linkers), creating extended one-, two-, or three-dimensional structures. dntb.gov.uaresearchgate.net The design of these frameworks allows for the creation of materials with tailored properties, such as high porosity, exceptional stability, and specific functionalities. dntb.gov.uamdpi.com
The synthesis of CPs and MOFs involving copper and quinolinato ligands can be achieved through various methods, including hydrothermal reactions and self-assembly processes at ambient temperatures. eurekalert.orgnumberanalytics.com For instance, novel 8-hydroxyquinolinate derivatives have been successfully used to assemble new MOFs with different metal ions, including copper, leading to diverse network structures like 2D grids and 3D porous frameworks. nih.govacs.org A mixed-ligand approach, which incorporates quinolinate ligands alongside other organic linkers, has proven to be a powerful tool for developing novel porous materials with varied supramolecular architectures. numberanalytics.com This strategy allows for fine-tuning of the resulting framework's properties. mdpi.comnumberanalytics.com Furthermore, techniques like the stepwise synthesis of MOFs, which involves the controlled placement of functional groups, are being developed to create customized porous materials for specific applications, such as biomimetic catalysis. acs.org
For example, five distinct MOFs were assembled using a novel 8-hydroxyquinolinate derivative ligand (H2L) with various metal ions. The resulting structures included a 3D porous network of meso-helical chains for [Zn2L2]·2DMF·2MeOH and a 2D grid network for [Zn2L2(py)2]. nih.govacs.org Another approach involves the synthesis of coordination polymers from bis-bifunctional derivatives of 8-hydroxyquinoline (B1678124), which react with divalent metal ions to form polymers where the metal is coordinated in the backbone. researchgate.net
| Compound | Metal Ion(s) | Key Structural Feature | Synthetic Approach | Reference |
|---|---|---|---|---|
| [Zn2L2]·2DMF·2MeOH | Zn(II) | 3D porous network with meso-helical chains | Self-assembly with 8-hydroxyquinolinate derivative | nih.govacs.org |
| [Zn2L2(py)2] | Zn(II) | 2D grid network | Mixed-ligand self-assembly | nih.govacs.org |
| [Cd2L2]·Diox·MeOH·6H2O | Cd(II) | 2D layer structure stacking into a 3D porous structure | Self-assembly with 8-hydroxyquinolinate derivative | nih.govacs.org |
| 5,5'-[methylenebis(p-phenylenenitrilomethylidyne)]di-8-quinolinol Polymers | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Coordination polymer with metal in the backbone | Condensation reaction followed by metal coordination | researchgate.net |
| Silver(I) Quinolinate Polymer | Ag(I) | 1D coordination polymer | PTA-driven self-assembly (PTA = 1,3,5-triaza-7-phosphaadamantane) | nih.gov |
A key goal in materials science is to control the relationship between a material's structure and its resulting properties. In this compound-based CPs and MOFs, this is achieved by modifying the constituent components—the metal node and the organic linker. acs.orgrsc.org The modular nature of MOFs allows for the rational design of materials where properties like porosity, pore size, and chemical functionality can be systematically adjusted. mdpi.comiucr.org
Functionalization of the quinoline (B57606) linker is a primary strategy. By introducing different substituent groups to the quinoline ring, researchers can alter the electronic properties, steric hindrance, and coordination behavior of the ligand. mdpi.com This, in turn, influences the topology of the resulting framework and its performance in applications like gas sorption and catalysis. mdpi.com For example, in a series of isomorphous copper-based MOFs, adjusting the size of alkyl substituents on the linker allowed for the tuning of pore size and thermal stability. mdpi.com Defect engineering, where alternative linkers are intentionally introduced to create imperfections in the crystal structure, is another powerful tool. This technique can create mixed-valence metal sites (e.g., Cu(I)-Cu(II)) and new Lewis basic sites, significantly enhancing catalytic performance. mdpi.com The development of quantitative structure-property relationships (QSPRs) helps to predict how changes in geometric features like density and pore volume will affect performance, guiding the design of new materials for specific tasks such as methane (B114726) storage. iucr.org
Beyond the strong coordination bonds that form the primary framework, weaker supramolecular interactions play a critical role in dictating the final three-dimensional architecture and properties of this compound materials. These non-covalent forces include hydrogen bonding, π–π stacking, and C–H···π interactions. grafiati.comrsc.org
Potential in Optoelectronic and Sensing Materials Based on this compound (e.g., Luminescent Properties)
Luminescent MOFs (LMOFs) based on quinolinate derivatives are particularly promising for sensing applications. nih.govacs.org The porous nature of these frameworks allows small molecules and ions to enter, where their interaction with the framework can alter its luminescent output. polimi.it This change, often a "turn-on" or "turn-off" of fluorescence, can be used for highly sensitive and selective detection. rsc.org For example, a zinc-based MOF with an 8-hydroxyquinolinate derivative ligand has demonstrated the ability to detect nitroaromatic molecules and Fe³⁺ ions with high sensitivity through luminescence quenching. nih.govacs.org The mechanism for this sensing often involves energy transfer between the analyte and the MOF, where the analyte competitively absorbs the excitation energy, leading to a decrease in the framework's emission. polimi.itmdpi.com Researchers are also developing quinoline-based fluorescent probes that show a "turn-on" response to Cu²⁺ ions, enabling their detection in biological and environmental samples. mdpi.comnih.gov
| Material/Probe | Analyte Detected | Sensing Mechanism | Key Finding | Reference |
|---|---|---|---|---|
| [Zn2L2]·2DMF·2MeOH (MOF 1) | Nitroaromatics, Fe³⁺ | Luminescence quenching | Highly sensitive and selective detection in methanol (B129727) and water. | nih.govacs.org |
| Terbium Oxalatophosphonate | Chromate anions, Tryptophan | Luminescence quenching (competitive energy absorption) | Multi-responsive sensor visible to the naked eye. | mdpi.com |
| Benzothiazole-quinoline probe (BTZ) | CN⁻ and Cu²⁺ | Colorimetric and Fluorescent response | Simultaneous colorimetric detection of both ions and fluorescent sensing for Cu²⁺. | mdpi.com |
| Quinoline-based probes (FQ-1, FQ-2) | Cu²⁺ | "Turn-on" fluorescence | Sensitive detection of Cu²⁺ under physiological conditions in living cells. | nih.gov |
| Europium-based Coordination Polymer Particles (CPPs) | Phosphate | Luminescence quenching | Reusable and stable sensor across a wide pH range for environmental samples. | rsc.org |
Catalytic Material Applications (beyond specific reaction types)
Copper-based materials are widely used as catalysts due to copper's low cost, low toxicity, and versatile redox chemistry. acs.orgmpg.de this compound complexes and the broader class of copper MOFs are being explored as efficient heterogeneous catalysts, where the catalyst is in a different phase from the reactants. mdpi.comroyalsocietypublishing.org This setup offers significant advantages, including easy separation of the catalyst from the reaction mixture and the potential for catalyst recycling. mdpi.commdpi.com
The catalytic properties of these materials can be tuned by modifying the metal node or the organic linker. mdpi.comacs.org For example, copper-containing MOFs have shown high activity in the selective oxidation of organic substrates. mdpi.com The performance of these catalysts often relies on the rational design of the copper ensemble size and the accessibility of the active sites. mdpi.com Defect engineering has been shown to be an effective strategy to enhance catalytic performance by creating more active Cu(I) sites within a Cu(II) framework, which can accelerate rate-determining steps in reactions like azide-alkyline cycloadditions. mdpi.com
In heterogeneous catalysis, the chemical reactions occur at the surface of the catalyst. rsc.org Understanding and controlling the surface chemistry and the nature of the active sites are paramount for designing efficient catalysts. nih.govsolubilityofthings.com An active site is the specific location on the catalyst—which may consist of one or more atoms—where reactant molecules bind and are transformed into products. For copper-based catalysts, the active sites are often low-coordinated copper atoms at steps, kinks, or other surface defects. rsc.org
The regulation of these active sites is a key area of research. eurekalert.org This can be achieved through several strategies. One method is atomic-scale engineering, such as partially covering active sites with an organic ligand to modify the reaction environment. Another is the modulation of the electronic structure of the copper center, which can be influenced by the choice of support material or by doping the catalyst. mpg.de For instance, the co-presence of Cu⁰ and Cu⁺ species on a catalyst surface can facilitate both the adsorption of reactants and the activation of specific chemical bonds. mpg.de The Langmuir-Hinshelwood mechanism is a common model for these reactions, involving the adsorption of reactants onto the catalyst surface, a surface-mediated reaction, and finally, the desorption of the product. royalsocietypublishing.org The ultimate goal is "catalysis by design," where a deep mechanistic understanding allows for the creation of catalysts with optimized performance for specific industrial processes. nih.gov
Future Research Challenges and Opportunities in this compound Chemistry
While significant progress has been made, the chemistry of this compound presents several challenges and opportunities for future research. A primary challenge lies in the rational design of new materials with precisely tailored properties. numberanalytics.com This requires a deeper understanding of the complex interplay between ligand design, synthesis conditions, and the final structure and function of the material. numberanalytics.com
Key opportunities for future work include:
Development of Novel Ligands and MOFs: There is a need for the synthesis of new quinolinate-based ligands and the construction of robust, highly porous MOFs from them. This could lead to materials with enhanced stability and performance in applications like gas storage and separation. mdpi.comacs.org
Advanced Catalysts: A major opportunity exists in designing more efficient and selective heterogeneous catalysts. This includes engineering the active sites through techniques like defect engineering and gaining a more detailed understanding of reaction mechanisms at the molecular level. eurekalert.orgmdpi.comacs.org The development of catalysts that can mimic the efficiency of natural enzymes remains a grand challenge. rsc.org
Functional Optoelectronic and Sensing Materials: Further exploration of the luminescent properties of this compound CPs and MOFs could lead to next-generation sensors with higher sensitivity and selectivity for a wide range of environmental pollutants and biological molecules. nih.govrsc.orgmdpi.com There is also potential to develop these materials for use in advanced optoelectronic devices like LEDs. mdpi.com
Sustainable Chemistry: As a material based on an earth-abundant metal, this compound aligns with the principles of sustainable chemistry. Future research will likely focus on developing greener synthesis routes and applying these materials to solve energy and environmental challenges, such as CO₂ conversion and water remediation. numberanalytics.comacs.org
Addressing these challenges will require a multidisciplinary approach, combining advanced synthesis, characterization techniques, and computational modeling to unlock the full potential of this compound in materials science. eurekalert.orgnumberanalytics.com
Q & A
Q. What are the established synthesis protocols for Copper quinolinate, and how is its purity validated?
this compound is synthesized via chelation reactions between quinolinic acid and copper salts (e.g., CuSO₄). Key steps include pH optimization (~6.5–7.0) to stabilize the complex and purification through recrystallization. Characterization involves:
- Spectroscopic Analysis : UV-Vis spectroscopy (λ~250–300 nm for quinolinate ligands) and FTIR (to confirm Cu-N/O bonding via shifts in carboxylate stretches) .
- Elemental Analysis : Quantifying Cu²⁺ content via atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
- Purity Assessment : HPLC with reverse-phase columns (C18) using acetonitrile/water mobile phases to detect impurities (<1% threshold) .
Q. Which analytical techniques are critical for assessing this compound’s stability in vitro?
Stability studies require:
- Thermogravimetric Analysis (TGA) : To evaluate thermal decomposition profiles (e.g., weight loss at 150–300°C indicates ligand dissociation).
- Solution Stability : Monitor pH-dependent dissociation using UV-Vis spectroscopy over 24–72 hours in buffers (e.g., PBS, pH 7.4) .
- Mass Spectrometry (MS) : Detect degradation products via electrospray ionization (ESI-MS) in positive ion mode .
Q. What standard pharmacological assays are used to evaluate this compound’s bioactivity?
- Dose-Response Curves : In vitro neuroactivity assessed via depolarization assays in rodent brain slices (e.g., EC₅₀ calculation for excitatory responses) .
- Receptor Antagonism Studies : Co-application with antagonists (e.g., APV for NMDA receptors) to quantify IC₅₀ values using Schild regression analysis .
- Cell Viability Assays : MTT or LDH assays in neuronal cell lines to distinguish neuroprotective vs. neurotoxic effects .
Q. How is this compound’s solubility profile determined for biological studies?
- Solvent Screening : Test solubility in DMSO, PBS, and cell culture media (e.g., DMEM) via serial dilution and turbidity measurements.
- Critical Micelle Concentration (CMC) : Use dynamic light scattering (DLS) to detect aggregation thresholds in aqueous solutions .
Q. What are the best practices for replicating in vivo studies on this compound’s effects?
- Dosing Protocols : Intraperitoneal or intravenous administration with pharmacokinetic profiling (t₁/₂, Cmax) via blood sampling and LC-MS .
- Control Groups : Include vehicle controls and comparator compounds (e.g., zinc quinolinate) to isolate copper-specific effects .
Advanced Research Questions
Q. How can contradictions in this compound’s neuroprotective vs. neurotoxic effects be resolved?
Contradictions often arise from concentration-dependent effects or model-specific variables. Methodological strategies include:
- Dose-Range Optimization : Conduct full dose-response curves (10⁻⁶–10⁻³ M) in primary neurons vs. immortalized cell lines to identify toxicity thresholds .
- Oxidative Stress Markers : Measure ROS levels (e.g., via DCFDA fluorescence) and antioxidant enzyme activity (SOD, catalase) to link toxicity to redox imbalance .
- In Vivo/In Vitro Correlation : Compare results across zebrafish models (for rapid neurobehavioral screening) and murine glioblastoma xenografts .
Q. What experimental designs are optimal for studying this compound’s interactions with NMDA receptors?
- Electrophysiological Recordings : Patch-clamp assays in hippocampal slices to measure postsynaptic currents (EPSCs) modulated by this compound .
- Schild Analysis : Quantify antagonism potency (pA₂ values) using regression slopes of log(dose-ratio−1) vs. log[antagonist] (see Table 2 in ).
- Radioligand Binding Assays : Competitive displacement studies with [³H]MK-801 to assess receptor affinity .
Q. How can researchers address variability in this compound’s bioavailability across disease models?
- Pharmacokinetic Modeling : Use compartmental models to predict tissue-specific distribution (e.g., brain-to-plasma ratios) in glioblastoma vs. neurodegenerative models .
- Blood-Brain Barrier (BBB) Penetration : Assess permeability via in vitro BBB co-cultures (endothelial cells/astrocytes) and in situ perfusion techniques .
Q. What methodologies enable comparative studies of this compound with other metal-quinolinate complexes?
- X-ray Crystallography : Resolve structural differences (e.g., Cu²⁺ vs. Zn²⁺ coordination geometry) .
- Computational Chemistry : Density functional theory (DFT) to compare ligand-binding energies and redox potentials .
- Biological Activity Screening : Parallel assays for antioxidant capacity (FRAP) and chelating activity (ferrozine assay) .
Q. How can long-term stability studies of this compound in biological matrices be designed?
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 6 months and analyze degradation via LC-MS/MS .
- Metal Leaching Assays : Track free Cu²⁺ release in simulated physiological fluids (e.g., artificial cerebrospinal fluid) using ion-selective electrodes .
Key Considerations for Data Interpretation
- Contradictory Findings : Always cross-validate results using orthogonal methods (e.g., combine electrophysiology with molecular docking studies) .
- Statistical Rigor : Use geometric means and 95% confidence intervals for dose-response data (see Table 1 in ).
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting protocols in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
